Product packaging for 1-Bromo-4-butoxy-2,3-difluorobenzene(Cat. No.:CAS No. 247176-22-3)

1-Bromo-4-butoxy-2,3-difluorobenzene

Cat. No.: B1341800
CAS No.: 247176-22-3
M. Wt: 265.09 g/mol
InChI Key: VZOZRBSBWHDDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-4-butoxy-2,3-difluorobenzene is a useful research compound. Its molecular formula is C10H11BrF2O and its molecular weight is 265.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrF2O B1341800 1-Bromo-4-butoxy-2,3-difluorobenzene CAS No. 247176-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-butoxy-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOZRBSBWHDDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591076
Record name 1-Bromo-4-butoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247176-22-3
Record name 1-Bromo-4-butoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-4-butoxy-2,3-difluorobenzene, a fluorinated aromatic compound with potential applications in pharmaceutical and materials science research. This document collates available data on its physicochemical characteristics, safety information, and synthetic pathways, offering a valuable resource for laboratory and development professionals.

Core Chemical Properties

This compound, identified by the CAS number 247176-22-3, is a substituted aromatic ether. Its core structure consists of a benzene ring functionalized with a bromine atom, a butoxy group, and two fluorine atoms.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 4-Butoxy-2,3-difluorobromobenzene, 2,3-difluoro-4-bromophenyl butyl etherN/A
CAS Number 247176-22-3[1][2]
Molecular Formula C₁₀H₁₁BrF₂O[1]
Molecular Weight 265.09 g/mol [1]
Boiling Point 260 °C at 760 mmHg[3]
Melting Point No data available[1]
Density 1.413 g/cm³[3]
Refractive Index 1.492[3]
Flash Point 137.7 °C[3]
Solubility No data available[1]

Safety and Handling

General Precautionary Measures (Recommended based on related compounds):

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands and any exposed skin thoroughly after handling[5][6].

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a plausible synthetic route can be inferred from established organic chemistry principles, namely the Williamson ether synthesis[4]. This reaction involves the formation of an ether from an organohalide and an alkoxide.

A potential synthetic pathway would involve the reaction of 4-bromo-2,3-difluorophenol with a butyl halide (e.g., 1-bromobutane) in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the butyl halide in an SN2 reaction to form the desired ether.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction cluster_product Product reactant1 4-Bromo-2,3-difluorophenol reaction Williamson Ether Synthesis (SN2 Reaction) reactant1->reaction reactant2 1-Bromobutane reactant2->reaction base Base (e.g., NaH, K2CO3) base->reaction product This compound reaction->product

Caption: Proposed Williamson ether synthesis pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not currently published in the sources reviewed. However, a general procedure for a Williamson ether synthesis can be adapted.

General Protocol for Williamson Ether Synthesis:

  • Deprotonation of the Phenol: To a solution of 4-bromo-2,3-difluorophenol in a suitable aprotic polar solvent (e.g., acetone, DMF, or acetonitrile), add a slight molar excess of a base (e.g., potassium carbonate or sodium hydride). The reaction mixture is typically stirred at room temperature until the deprotonation is complete.

  • Addition of the Alkyl Halide: To the resulting phenoxide solution, add a slight molar excess of 1-bromobutane.

  • Reaction: The reaction mixture is then heated to reflux and monitored by a suitable technique (e.g., thin-layer chromatography or gas chromatography) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is typically filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation under reduced pressure, to yield pure this compound.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for this compound has been identified in the reviewed literature. Researchers working with this compound will need to perform their own analyses to confirm its structure and purity.

Conclusion

This compound is a compound for which basic physicochemical data is emerging, yet a comprehensive characterization, including detailed safety, reactivity, and spectroscopic information, remains to be fully established in the public domain. The information provided in this guide serves as a foundational resource for researchers and professionals, highlighting the known properties and pointing to the areas where further investigation is required. As a potential building block in the synthesis of more complex molecules, further elucidation of its chemical behavior will be of significant value to the scientific community.

References

An In-depth Technical Guide to 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 247176-22-3

Disclaimer: Limited direct experimental data is publicly available for 1-Bromo-4-butoxy-2,3-difluorobenzene. This guide is compiled based on established principles of organic chemistry and extrapolated data from structurally analogous compounds. The experimental protocols and data presented are predictive and require experimental validation.

Introduction

This compound is a halogenated aromatic compound with potential applications as a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of ortho-difluoro and bromo substituents on the benzene ring provides multiple reactive sites for further functionalization, making it a versatile intermediate. The butoxy group can enhance solubility in organic solvents and modulate the electronic properties of the aromatic ring. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

PropertyValueSource/Method
CAS Number 247176-22-3Literature
Molecular Formula C₁₀H₁₁BrF₂OCalculated
Molecular Weight 265.09 g/mol Calculated
Appearance Colorless to light yellow liquid or solid (Predicted)Analogy
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc) (Predicted)Analogy

Proposed Synthesis

A plausible and efficient synthetic route to this compound is via a Williamson ether synthesis, starting from the commercially available 4-bromo-2,3-difluorophenol.

Reaction Scheme

G cluster_0 Proposed Synthesis of this compound 4-Bromo-2,3-difluorophenol 4-Bromo-2,3-difluorophenol Williamson Ether Synthesis Williamson Ether Synthesis 4-Bromo-2,3-difluorophenol->Williamson Ether Synthesis Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Williamson Ether Synthesis Butyl halide (e.g., 1-Bromobutane) Butyl halide (e.g., 1-Bromobutane) Butyl halide (e.g., 1-Bromobutane)->Williamson Ether Synthesis Solvent (e.g., Acetone, DMF) Solvent (e.g., Acetone, DMF) Solvent (e.g., Acetone, DMF)->Williamson Ether Synthesis This compound This compound Williamson Ether Synthesis->this compound Workup and Purification Workup and Purification This compound->Workup and Purification Final Product Final Product Workup and Purification->Final Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Predictive)

Materials:

  • 4-Bromo-2,3-difluorophenol

  • 1-Bromobutane (or other butyl halides)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-bromo-2,3-difluorophenol (1.0 eq) in anhydrous acetone or DMF (5-10 mL per mmol of phenol) is added anhydrous potassium carbonate (1.5-2.0 eq).

  • 1-Bromobutane (1.2-1.5 eq) is added to the suspension.

  • The reaction mixture is heated to reflux (for acetone) or heated to 60-80 °C (for DMF) and stirred for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane.

  • The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and data from analogous compounds.

Spectroscopy Predicted Data
¹H NMR δ (ppm): 7.0-7.2 (m, 1H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 4.0-4.2 (t, 2H, O-CH₂), 1.7-1.9 (m, 2H, O-CH₂-CH₂), 1.4-1.6 (m, 2H, CH₂-CH₃), 0.9-1.1 (t, 3H, CH₃).
¹³C NMR δ (ppm): 150-155 (dd, C-F), 145-150 (dd, C-F), 140-145 (d, C-O), 120-125 (m, C-H), 115-120 (m, C-H), 105-110 (d, C-Br), 70-75 (O-CH₂), 30-35 (O-CH₂-CH₂), 18-22 (CH₂-CH₃), 13-15 (CH₃). Couplings to fluorine (JCF) are expected.
¹⁹F NMR Two distinct multiplets are expected in the typical aromatic fluorine region.
Mass Spec (EI) m/z (%): 266/264 (M⁺, isotopic pattern for Br), fragments corresponding to the loss of the butyl chain and bromine.
IR (cm⁻¹) ~2960 (C-H aliphatic), ~1600, ~1500 (C=C aromatic), ~1250 (C-O ether), ~1050 (C-F).

Reactivity and Potential Applications

Chemical Reactivity

The bromine atom on the aromatic ring is susceptible to various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The difluoro-substitution pattern influences the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions. The butoxy group is generally stable under many reaction conditions.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are crucial scaffolds in modern drug discovery. The incorporation of fluorine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

  • Building Block for Bioactive Molecules: this compound can serve as a versatile starting material for the synthesis of more complex molecules with potential biological activity. The bromo-substituent provides a handle for introducing diversity through cross-coupling reactions.

  • Fragment-Based Drug Discovery: This compound could be utilized in fragment-based screening to identify new binding motifs for therapeutic targets.

  • Probe Synthesis: It can be used to synthesize chemical probes to study biological pathways and target engagement.

While no specific drugs are reported to be synthesized from this exact compound, the 2,3-difluorobromo-phenyl motif is present in various developmental and approved pharmaceutical agents.

Safety and Handling

Detailed toxicological data for this compound is not available. It should be handled with standard laboratory precautions for chemical reagents.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a potentially valuable, yet understudied, chemical intermediate. This guide provides a foundational understanding of its properties, a feasible synthetic approach, and its potential applications based on the current understanding of related compounds. Experimental validation of the proposed synthesis and a thorough characterization of the compound are necessary to fully unlock its potential in research and development.

1-Bromo-4-butoxy-2,3-difluorobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-butoxy-2,3-difluorobenzene, a halogenated organic compound of interest in medicinal chemistry and materials science. This document details its molecular properties, a potential synthetic pathway with experimental protocols, and a visualization of its synthesis.

Core Compound Data

The fundamental molecular properties of this compound and its immediate precursor are summarized below.

PropertyValueReference
Compound Name This compound
CAS Number247176-22-3[1]
Molecular FormulaC₁₀H₁₁BrF₂O
Molecular Weight265.09 g/mol
Precursor Name 4-Bromo-2,3-difluorophenol
CAS Number144292-32-0[2]
Molecular FormulaC₆H₃BrF₂O[2]
Molecular Weight208.99 g/mol [2]

Synthetic Protocols

Step 1: Synthesis of 4-Bromo-2,3-difluorophenol

This procedure outlines the demethylation of 1-bromo-2,3-difluoro-4-methoxybenzene to produce 4-bromo-2,3-difluorophenol[2].

Materials:

  • 1-Bromo-2,3-difluoro-4-methoxybenzene

  • Dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution (1 M in DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 1-bromo-2,3-difluoro-4-methoxybenzene (3 g, 13.45 mmol) in dichloromethane (30 mL) is stirred and cooled to -20 °C.[2]

  • A 1 M solution of boron tribromide in dichloromethane (26.9 mL, 26.9 mmol) is added dropwise over 10 minutes.[2]

  • The cooling bath is removed, and the reaction mixture is stirred at room temperature for 12 hours.[2]

  • The mixture is then cooled to 10 °C, and the reaction is quenched by the careful addition of a saturated aqueous sodium bicarbonate solution (100 mL).[2]

  • The mixture is diluted with dichloromethane (150 mL), and the organic layer is separated.[2]

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 4-bromo-2,3-difluorophenol.[2]

Step 2: Synthesis of this compound (Proposed)

This proposed protocol utilizes the Williamson ether synthesis for the butylation of 4-bromo-2,3-difluorophenol.

Materials:

  • 4-Bromo-2,3-difluorophenol

  • 1-Bromobutane (or other butyl halides)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable polar aprotic solvent (e.g., acetone, dimethylformamide)

Procedure:

  • To a solution of 4-bromo-2,3-difluorophenol in the chosen solvent, add the base (e.g., 1.5 equivalents of potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromobutane (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthetic Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound from 4-bromo-2,3-difluoroanisole.

Synthesis_Pathway cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Williamson Ether Synthesis (Proposed) start 4-Bromo-2,3-difluoroanisole reagent1 BBr3, DCM -20°C to RT, 12h start->reagent1 product1 4-Bromo-2,3-difluorophenol reagent1->product1 reagent2 1-Bromobutane, K2CO3 Acetone, Reflux product1->reagent2 product2 This compound reagent2->product2

Caption: Synthesis of this compound.

This guide provides foundational information for researchers working with this compound. The proposed synthetic route offers a viable method for its preparation, enabling further investigation into its properties and potential applications.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-Bromo-4-butoxy-2,3-difluorobenzene. Intended for use by professionals in research and development, this document compiles essential data into a clear, tabular format and outlines the standard experimental methodologies for determining these key characteristics.

Core Physical Properties

This compound, with the CAS number 247176-22-3, is a halogenated aromatic ether. Its physical characteristics are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

Quantitative Data Summary

The table below summarizes the available quantitative data for the physical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₁BrF₂O
Molecular Weight 265.1 g/mol [1][2][3]
Boiling Point 260 °C at 760 mmHg
Density 1.413 g/cm³
Refractive Index 1.492
Flash Point 137.7 °C
Melting Point No data available[4]
Solubility No specific data available. General solubility of similar compounds suggests likely solubility in organic solvents and insolubility in water.[5]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of an organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of the solid compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

  • For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

The boiling point provides insight into the volatility of a liquid compound.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Beaker

Procedure:

  • A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.

  • A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

  • The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • The assembly is immersed in a heating bath.

  • The bath is heated gently, and the temperature is monitored.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is a fundamental physical property that relates the mass of a substance to its volume.

Apparatus:

  • Pycnometer or a volumetric flask with a stopper

  • Analytical balance

  • Thermometer

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

  • The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is weighed again to determine the mass of the liquid.

  • The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water) at a specific temperature.

  • The density of the sample is calculated by dividing the mass of the liquid by its volume.

Solubility Determination

Understanding a compound's solubility is essential for purification, reaction setup, and formulation.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rod

  • Graduated pipettes

Procedure:

  • A small, measured amount of the solute (e.g., 10 mg) is placed into a series of test tubes.

  • A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to each test tube.

  • The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by thorough stirring.

  • The mixture is then allowed to stand and is observed for any undissolved solid.

  • The compound is classified as soluble, partially soluble, or insoluble in the tested solvent.

  • This process is repeated with a range of solvents of varying polarities to establish a solubility profile.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the physical characterization of a novel organic compound.

G cluster_0 Physical Property Determination Workflow start Start: Obtain Pure Compound melting_point Melting Point Determination start->melting_point boiling_point Boiling Point Determination start->boiling_point density Density Determination start->density solubility Solubility Profiling start->solubility data_analysis Data Analysis and Comparison melting_point->data_analysis boiling_point->data_analysis density->data_analysis solubility->data_analysis report Technical Report Generation data_analysis->report end End report->end

Caption: Workflow for Physical Property Characterization.

References

1-Bromo-4-butoxy-2,3-difluorobenzene solubility information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1-Bromo-4-butoxy-2,3-difluorobenzene

For professionals in research, scientific, and drug development fields, understanding the solubility of novel chemical entities is a cornerstone of experimental design and product formulation. This guide provides a comprehensive overview of the available solubility information for this compound, a halogenated aromatic compound. Due to the limited publicly available quantitative data for this specific molecule, this guide also incorporates information on structurally similar compounds and outlines general experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound possesses both a polar aromatic ring with electronegative fluorine and bromine atoms and a nonpolar butoxy group. This amphipathic nature suggests a degree of solubility in a range of organic solvents, while poor solubility in water is expected.

Predicted Solubility Profile

Based on the structural characteristics of this compound and data from related compounds, a qualitative solubility profile can be inferred. The presence of the butoxy group is known to enhance solubility in organic solvents[1]. Similarly, related fluorinated and brominated benzene derivatives are generally soluble in common organic solvents[2][3].

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterVery Low / InsolubleThe molecule is largely nonpolar and hydrophobic. Halogenated aromatic compounds typically exhibit minimal water solubility[2][4][5].
Alcohols (Methanol, Ethanol)SolubleThese solvents have both polar and nonpolar characteristics, making them suitable for dissolving compounds like this compound[3].
Polar Aprotic
Acetone, DichloromethaneSolubleThese solvents are effective at dissolving a wide range of organic compounds, including halogenated aromatics[2].
Chloroform, BenzeneSolubleThese organic solvents are suitable for dissolving nonpolar to moderately polar compounds[3].
Nonpolar
Hexane, TolueneLikely SolubleThe nonpolar butoxy chain and the aromatic ring suggest solubility in nonpolar solvents.

Experimental Protocols for Solubility Determination

For a definitive understanding of the solubility of this compound, empirical determination is necessary. The following outlines a general experimental protocol based on the shake-flask method, a common technique for assessing the solubility of sparingly soluble compounds[6].

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Shaker or orbital incubator capable of temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation is reached[6].

  • Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solute.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standard solutions and the filtered sample solution using a suitable analytical method like HPLC or GC.

  • Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated sample solution. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

G Workflow for Solubility Determination A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h shaking) A->B C Separate solid and liquid phases (Centrifugation or settling) B->C D Filter supernatant C->D E Quantify solute concentration (e.g., HPLC, GC) D->E F Determine solubility E->F

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

References

Navigating the Synthesis and Spectroscopic Landscape of 1-Bromo-4-butoxy-2,3-difluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE, December 30, 2025] – In the intricate world of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 1-Bromo-4-butoxy-2,3-difluorobenzene, a compound of interest for researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide leverages data from structurally related compounds to provide a robust predictive analysis.

Spectroscopic Data Analysis

The spectroscopic signature of a molecule is its fingerprint, offering invaluable insights into its structure and purity. Here, we present a composite of experimental data for the core aromatic structure, 1-Bromo-2,3-difluorobenzene, and predictive data for the butoxy substituent based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of atomic nuclei.

Table 1: NMR Spectroscopic Data for 1-Bromo-2,3-difluorobenzene and Predicted Data for the Butoxy Group of this compound.

NucleusCompound/FragmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR 1-Bromo-2,3-difluorobenzene (in CDCl₃)7.34-7.47m-
7.17-7.29m-
7.00-7.16m-
Butoxy group (predicted)~4.0t~6.5
~1.8sextet~7.0
~1.5sextet~7.5
~1.0t~7.4
¹³C NMR 1-Bromo-2,3-difluorobenzene (in CDCl₃)150.92ddJ = 251.9, 13.3
148.10ddJ = 248.8, 14.3
128.23dJ = 3.6
124.70ddJ = 7.1, 5.0
116.40dJ = 17.7
110.40dJ = 17.5
Butoxy group (predicted)~68--
~31--
~19--
~14--
¹⁹F NMR 1-Bromo-2,3-difluorobenzene (in CDCl₃)-130.9m-
-134.8m-

Note: Predicted values for the butoxy group are based on typical shifts for alkoxybenzenes.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight. Infrared spectroscopy identifies the functional groups present in a molecule.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data for 1-Bromo-2,3-difluorobenzene.

TechniqueData
Mass Spec (m/z) 194, 192 [M]⁺ (100, 99), 113 [M-Br]⁺ (88), 63 (60)[1]
**ATR-IR (cm⁻¹) **Data available from sources such as Bio-Rad Laboratories, Inc. and Alfa Aesar, Thermo Fisher Scientific.[2]

Experimental Protocols: A Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, a robust and widely used reaction in organic chemistry. This approach involves the reaction of a phenoxide with an alkyl halide.

Synthesis of the Precursor: 4-Bromo-2,3-difluorophenol

The key precursor, 4-Bromo-2,3-difluorophenol, can be synthesized from the commercially available 1-bromo-2,3-difluoro-4-methoxybenzene.

Protocol:

  • Dissolve 1-bromo-2,3-difluoro-4-methoxybenzene (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to -20°C.

  • Slowly add a 1 M solution of boron tribromide (BBr₃) in DCM (2 equivalents) dropwise over 10 minutes.

  • Remove the cooling bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Cool the mixture to 10°C and quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Dilute the mixture with DCM and separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-bromo-2,3-difluorophenol.[3]

Williamson Ether Synthesis of this compound

Protocol:

  • To a solution of 4-Bromo-2,3-difluorophenol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Add 1-bromobutane (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Process

To further clarify the proposed synthetic strategy and the logic of the spectroscopic analysis, the following diagrams are provided.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis 1-bromo-2,3-difluoro-4-methoxybenzene 1-bromo-2,3-difluoro-4-methoxybenzene 4-bromo-2,3-difluorophenol 4-bromo-2,3-difluorophenol 1-bromo-2,3-difluoro-4-methoxybenzene->4-bromo-2,3-difluorophenol BBr3, DCM This compound This compound 4-bromo-2,3-difluorophenol->this compound K2CO3, Acetone 1-bromobutane 1-bromobutane 1-bromobutane->this compound

Caption: Proposed synthesis of this compound.

Spectroscopic_Analysis_Logic Target_Molecule This compound Core_Structure 1-Bromo-2,3-difluorobenzene (Experimental Data) Target_Molecule->Core_Structure deconstructs to Substituent Butoxy Group (Data from Analogs) Target_Molecule->Substituent deconstructs to Predicted_Spectrum Predicted Spectroscopic Data Core_Structure->Predicted_Spectrum informs Substituent->Predicted_Spectrum informs

Caption: Logic for predicting spectroscopic data.

This technical guide serves as a foundational resource for researchers working with this compound, providing essential data and a clear synthetic pathway to facilitate further investigation and application.

References

Introduction: The Strategic Value of Fluorinated Aryl Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Bromo-4-butoxy-2,3-difluorobenzene: Synthesis, Properties, and Applications

This compound is a halogenated and fluorinated aromatic compound that serves as a versatile building block in modern organic synthesis. The strategic placement of fluorine atoms on an aromatic ring is a widely recognized strategy in drug discovery and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the C-F bond, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the synthesis, properties, and synthetic utility of this valuable intermediate, drawing upon established principles and data from closely related structural analogs.

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value / InformationRationale / Comparative Data Source
Molecular Formula C₁₀H₁₁BrF₂O-
Molecular Weight 265.09 g/mol -
Appearance Colorless to pale yellow liquidBased on analogs like 1-bromo-2,3-difluorobenzene and butoxybenzene.[3][4]
Boiling Point > 210 °CHigher than butoxybenzene (210.3 °C) due to increased molecular weight from Br and F atoms.[3]
Density ~1.5 g/mLSignificantly higher than butoxybenzene (0.935 g/mL) and lower than 1-bromo-2,3-difluorobenzene (1.724 g/mL).[3][4]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate)Typical for aryl ethers and halides.
LogP > 4Higher than butoxybenzene (4.26) due to the lipophilic contribution of the bromine atom.[3]
Spectroscopic Insights

The spectroscopic characteristics can be inferred from related structures. The ¹H NMR spectrum would show signals for the aromatic protons and the aliphatic protons of the butoxy group. The ¹⁹F NMR is crucial for confirming the fluorine substitution pattern, and the ¹³C NMR would display characteristic shifts and C-F coupling constants.

  • ¹H NMR: Aromatic region (δ 6.8-7.5 ppm) would show complex multiplets due to H-H and H-F coupling. The butoxy group would exhibit a triplet for the O-CH₂ protons around δ 4.0 ppm, and multiplets for the other methylene groups and a terminal methyl triplet.

  • ¹³C NMR: The aromatic carbons would show distinct signals with significant C-F coupling constants (J_CF), which are diagnostic for fluorinated benzenes. The carbon bearing the bromine atom would be shifted downfield.[4]

  • ¹⁹F NMR: Two distinct multiplets are expected in the typical aryl fluoride region (δ -130 to -140 ppm), confirming the 2,3-difluoro substitution pattern.[4]

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound would involve the etherification of a 4-bromo-2,3-difluorophenol intermediate. This two-stage approach allows for the controlled introduction of the required functionalities.

Stage 1: Synthesis of 4-Bromo-2,3-difluorophenol

The synthesis of the phenol intermediate is the critical first step. While not explicitly detailed in the available literature, a plausible route starts from a commercially available difluoroaniline, proceeding through a Sandmeyer-type reaction sequence.

Synthesis_Stage_1 A 2,3-Difluoroaniline C 4-Bromo-2,3-difluoroaniline A->C Br₂, AcOH B 2,3-Difluorobenzenediazonium salt D 4-Bromo-2,3-difluorobenzenediazonium salt C->D NaNO₂, H₂SO₄ E 4-Bromo-2,3-difluorophenol D->E H₂O, Δ

Caption: Proposed synthesis of the key 4-Bromo-2,3-difluorophenol intermediate.

Stage 2: Williamson Ether Synthesis

With the phenol intermediate in hand, the final product can be synthesized via the classic Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide (in this case, 1-bromobutane).[5][6][7]

Synthesis_Stage_2 A 4-Bromo-2,3-difluorophenol B Sodium 4-bromo-2,3-difluorophenoxide A->B C This compound B->C reagents1 Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) reagents2 1-Bromobutane

Caption: Williamson ether synthesis to form the final product.

Reactivity and Key Applications in Synthesis

The synthetic utility of this compound stems from its defined points of reactivity, primarily the carbon-bromine bond.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This positions the molecule as a key precursor for complex structures in medicinal chemistry and materials science.[8][9]

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form biaryl or styrenyl derivatives. This is one of the most powerful methods for constructing the core scaffolds of many pharmaceutical agents.[8][10]

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, essential for synthesizing anilines and related structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

Cross_Coupling Start This compound Suzuki Biaryl Derivative Start->Suzuki R-B(OH)₂ Heck Styrene Derivative Start->Heck Alkene Buchwald Aryl Amine Start->Buchwald R₂NH Sonogashira Aryl Alkyne Start->Sonogashira Alkyne catalyst Pd Catalyst Base, Ligand

Caption: Key cross-coupling reactions utilizing the C-Br bond.

The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle. Furthermore, the difluoro-butoxy substitution pattern can impart desirable electronic and steric properties to the final products.

Experimental Protocols

The following protocols are representative procedures based on well-established methodologies for analogous transformations. Researchers should perform their own optimization.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from 4-bromo-2,3-difluorophenol via Williamson ether synthesis.[11]

Materials:

  • 4-Bromo-2,3-difluorophenol (1.0 equiv)

  • 1-Bromobutane (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromo-2,3-difluorophenol and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the suspension at room temperature for 20 minutes.

  • Add 1-bromobutane dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain with stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To demonstrate a typical cross-coupling application for the synthesis of a biaryl derivative.[9]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine this compound, phenylboronic acid, palladium(II) acetate, tricyclohexylphosphine tetrafluoroborate, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas (Argon) three times.

  • Add degassed toluene and water (e.g., 10:1 ratio).

  • Heat the mixture to 80-100 °C with vigorous stirring for 8-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired biaryl product.

Conclusion

This compound represents a highly valuable and versatile building block for synthetic chemistry. Its structure is tailored for the strategic introduction of a difluorobutoxy-phenyl moiety into larger molecules. The reliable reactivity of its carbon-bromine bond in a wide array of palladium-catalyzed cross-coupling reactions makes it an essential tool for medicinal chemists and materials scientists aiming to leverage the unique benefits of fluorination. The synthetic protocols and reactivity profile outlined in this guide provide a solid foundation for the effective application of this compound in research and development.

References

An In-Depth Technical Guide to 1-Bromo-4-butoxy-2,3-difluorobenzene: Current Landscape and Synthetic Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-butoxy-2,3-difluorobenzene, a halogenated aromatic ether, presents itself as a potentially valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a butoxy chain influencing solubility and protein interactions, and two fluorine atoms to modulate electronic properties and metabolic stability, makes it an attractive intermediate for the synthesis of novel compounds. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in information regarding its specific discovery, detailed synthetic protocols, and thorough characterization. This technical guide summarizes the available information, outlines plausible synthetic strategies based on related compounds, and provides a forward-looking perspective on its potential applications and the research required to fully elucidate its properties.

Introduction

The strategic incorporation of fluorine atoms and ether functionalities into aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. Ether linkages, such as the butoxy group, can improve solubility, modulate lipophilicity, and provide key interaction points with biological targets. The presence of a bromine atom on such a scaffold provides a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, making compounds like this compound highly sought-after intermediates.

Physicochemical Properties and Identification

While detailed experimental data is scarce, the basic physicochemical properties of this compound can be found through various chemical supplier databases.

PropertyValueSource
CAS Number 247176-22-3Chemical Suppliers
Molecular Formula C₁₀H₁₁BrF₂OChemical Suppliers
Molecular Weight 265.09 g/mol Chemical Suppliers
Appearance Likely a colorless to pale yellow liquidInferred
Purity Typically offered at ≥95%Chemical Suppliers

Note: Properties such as boiling point, melting point, and detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS) are not currently available in public scientific databases.

Proposed Synthetic Pathways

Given the lack of a published synthesis for this compound, we can infer plausible synthetic routes based on established organic chemistry principles and an analysis of the synthesis of structurally related molecules. A logical disconnection approach suggests two primary strategies starting from commercially available precursors.

Pathway A: Williamson Ether Synthesis from a Brominated Phenol

This approach involves the synthesis of the butoxy ether via a Williamson ether synthesis on a brominated difluorophenol intermediate.

G cluster_0 Pathway A: Williamson Ether Synthesis A 1,2,3-Trifluorobenzene B 4-Bromo-2,3-difluorophenol A->B 1. Bromination 2. Nucleophilic Aromatic Substitution (OH) C This compound B->C 1-Bromobutane, Base (e.g., K₂CO₃)

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Experimental Protocol (Hypothetical):

  • Synthesis of 4-Bromo-2,3-difluorophenol:

    • Bromination: 1,2,3-Trifluorobenzene could be selectively brominated at the 4-position using a suitable brominating agent (e.g., N-Bromosuccinimide) and a catalyst. The directing effects of the fluorine atoms would need to be carefully considered to achieve the desired regioselectivity.

    • Hydroxylation: The resulting 1-Bromo-2,3,4-trifluorobenzene could then undergo nucleophilic aromatic substitution with a hydroxide source (e.g., NaOH or KOH) under elevated temperature and pressure to introduce the hydroxyl group at the 4-position, displacing the fluorine atom.

  • Williamson Ether Synthesis:

    • To a solution of 4-Bromo-2,3-difluorophenol in a polar aprotic solvent (e.g., acetone, DMF, or acetonitrile), a suitable base (e.g., potassium carbonate or sodium hydride) would be added to deprotonate the phenol.

    • 1-Bromobutane would then be added to the reaction mixture, and the reaction would be heated to facilitate the SN2 reaction, forming the desired butoxy ether.

    • Workup would involve quenching the reaction, extraction with an organic solvent, and purification by column chromatography or distillation.

Pathway B: Bromination of a Butoxy Difluorobenzene

An alternative strategy involves introducing the bromine atom as the final step onto a pre-formed butoxy difluorobenzene scaffold.

G cluster_1 Pathway B: Electrophilic Bromination D 1,2-Difluorobenzene E 1-Butoxy-2,3-difluorobenzene D->E 1. Nitration 2. Reduction 3. Diazotization 4. Hydrolysis to Phenol 5. Williamson Ether Synthesis F This compound E->F Brominating Agent (e.g., Br₂, NBS)

Caption: Proposed synthesis of this compound via electrophilic bromination.

Experimental Protocol (Hypothetical):

  • Synthesis of 1-Butoxy-2,3-difluorobenzene:

    • This intermediate could be prepared from 1,2-difluorobenzene through a multi-step sequence involving nitration, reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the corresponding phenol.

    • The resulting 2,3-difluorophenol would then undergo a Williamson ether synthesis with 1-bromobutane as described in Pathway A.

  • Electrophilic Bromination:

    • 1-Butoxy-2,3-difluorobenzene would be subjected to electrophilic aromatic bromination. The directing effects of the butoxy group (ortho-, para-directing) and the fluorine atoms (ortho-, para-directing, but deactivating) would need to be carefully controlled to achieve selective bromination at the desired 4-position.

    • A suitable brominating agent, such as bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide with an appropriate initiator, would be employed.

    • Reaction conditions (solvent, temperature) would be critical to control regioselectivity and prevent over-bromination.

    • Purification would likely involve chromatographic methods to isolate the desired isomer.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its utility as a key intermediate in the synthesis of a variety of functional molecules.

G cluster_2 Potential Applications Start This compound App1 Pharmaceuticals (e.g., Kinase Inhibitors, GPCR Modulators) Start->App1 Suzuki, Sonogashira, Buchwald-Hartwig, etc. App2 Agrochemicals (e.g., Herbicides, Fungicides) Start->App2 Cross-Coupling Reactions App3 Organic Electronics (e.g., OLEDs, OFETs) Start->App3 Functionalization for π-conjugated systems

Caption: Potential applications stemming from the reactivity of this compound.

  • Drug Discovery: The 2,3-difluorophenyl moiety is present in a number of biologically active compounds. The bromine atom allows for the introduction of this scaffold into larger molecules via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The butoxy group can serve as a key pharmacophoric element, potentially interacting with hydrophobic pockets in protein targets. This makes the title compound a valuable starting material for the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.

  • Agrochemicals: Similar to its applications in pharmaceuticals, this compound could be used to synthesize new herbicides, fungicides, and insecticides, where the fluorinated phenyl ring can enhance efficacy and the butoxy group can influence uptake and translocation in plants.

  • Materials Science: The tailored electronic properties imparted by the fluorine atoms make this a promising building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Future Research and Conclusion

The lack of detailed public information on this compound presents both a challenge and an opportunity for the scientific community. There is a clear need for the development and publication of a robust and scalable synthetic route to this compound. Furthermore, a thorough characterization of its physical and chemical properties, including detailed spectroscopic analysis and an investigation of its reactivity in various cross-coupling reactions, is warranted.

potential research applications of 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the potential research applications of 1-Bromo-4-butoxy-2,3-difluorobenzene reveals a significant gap in publicly available scientific literature, patents, and detailed experimental protocols for this specific chemical entity. While the compound is listed by chemical suppliers with the CAS number 247176-22-3, extensive searches have not yielded in-depth technical data regarding its synthesis, specific research applications, or involvement in biological pathways.

This guide, therefore, pivots to provide a detailed overview of the closely related and well-documented compound, 1-Bromo-2,3-difluorobenzene (CAS: 38573-88-5) . The structural similarities suggest that the research applications and synthetic utility of this compound may be analogous to this parent compound. The insights into 1-Bromo-2,3-difluorobenzene can serve as a valuable starting point for researchers and drug development professionals interested in the potential of its butoxy derivative.

Core Compound Analysis: 1-Bromo-2,3-difluorobenzene

1-Bromo-2,3-difluorobenzene is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two adjacent fluorine atoms on a benzene ring, imparts specific reactivity that is valuable in the construction of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Bromo-2,3-difluorobenzene is presented in the table below. This data is essential for designing and executing chemical reactions and for understanding the compound's behavior in various experimental settings.

PropertyValueReference
CAS Number 38573-88-5[1]
Molecular Formula C₆H₃BrF₂[1]
Molecular Weight 192.99 g/mol [1]
Boiling Point 186-188 °C[1]
Melting Point -3 °C[1]

Potential Research Applications

Based on the known applications of 1-Bromo-2,3-difluorobenzene and other structurally related fluorinated aromatics, the potential research applications for this compound can be extrapolated. The introduction of a butoxy group can modulate properties such as solubility, lipophilicity, and metabolic stability, which are critical in drug discovery and materials science.

Pharmaceutical Synthesis

1-Bromo-2,3-difluorobenzene is a key building block in the synthesis of various pharmaceuticals.[1] The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates. It is anticipated that this compound would similarly be a valuable precursor for novel therapeutics, including:

  • Antiviral Agents: For instance, 1-Bromo-2,3-difluorobenzene is used in the synthesis of antiviral drugs.[1]

  • Anti-inflammatory Drugs: The difluorobromobenzene scaffold is found in various anti-inflammatory compounds.

  • Cancer Therapeutics: Fluorinated aromatics are integral to the design of many modern cancer drugs.

Agrochemical Development

In the agrochemical industry, fluorinated compounds are crucial for the development of modern herbicides, insecticides, and fungicides. 1-Bromo-2,3-difluorobenzene is utilized in the synthesis of such crop protection agents.[1] The butoxy derivative could potentially be used to create new agrochemicals with improved efficacy and environmental profiles.

Materials Science

The unique electronic properties of fluorinated benzene rings make them attractive for applications in materials science. 1-Bromo-2,3-difluorobenzene is used in the synthesis of liquid crystals, polymers, and Organic Light Emitting Diodes (OLEDs).[1] The butoxy group in this compound could be leveraged to fine-tune the properties of these advanced materials, such as their solubility and film-forming characteristics.

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a general synthetic strategy can be proposed based on the synthesis of related compounds. The synthesis would likely involve the introduction of the butoxy group onto a difluorobromophenol precursor or the bromination of a butoxy-difluorobenzene.

Here, we provide a detailed experimental protocol for the synthesis of the parent compound, 1-Bromo-2,3-difluorobenzene, which could be adapted by researchers.

Synthesis of 1-Bromo-2,3-difluorobenzene from 2,3-Difluorotoluene

One common method for the synthesis of 1-Bromo-2,3-difluorobenzene is the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[1]

Experimental Protocol:

  • Reaction Setup: To a solution of 2,3-difluorotoluene in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) and a catalytic amount of AIBN.

  • Reaction Conditions: The reaction is typically carried out at room temperature.[1]

  • Work-up: After the reaction is complete, the mixture is washed with water and the organic layer is separated.

  • Purification: The crude product is then purified by distillation to yield 1-Bromo-2,3-difluorobenzene.

Logical Relationships and Workflows

The following diagrams illustrate the potential synthetic pathways and logical relationships in the context of utilizing this compound as a chemical intermediate.

Synthesis_Pathway 2,3-Difluorophenol 2,3-Difluorophenol 4-Bromo-2,3-difluorophenol 4-Bromo-2,3-difluorophenol 2,3-Difluorophenol->4-Bromo-2,3-difluorophenol Bromination This compound This compound 4-Bromo-2,3-difluorophenol->this compound Williamson Ether Synthesis (e.g., Butyl bromide, base)

Caption: Proposed synthesis of this compound.

Application_Workflow cluster_synthesis Synthesis & Derivatization cluster_application Downstream Applications This compound This compound Functionalized Intermediate Functionalized Intermediate This compound->Functionalized Intermediate Cross-coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API) Functionalized Intermediate->Active Pharmaceutical Ingredient (API) Novel Agrochemical Novel Agrochemical Functionalized Intermediate->Novel Agrochemical Advanced Material Advanced Material Functionalized Intermediate->Advanced Material

Caption: General workflow for the application of the target compound.

Disclaimer: The information provided on 1-Bromo-2,3-difluorobenzene is based on available scientific literature. The potential applications and synthetic routes for this compound are extrapolations and require experimental validation. Researchers should conduct a thorough literature search and risk assessment before commencing any experimental work.

References

Methodological & Application

Synthesis of 1-Bromo-4-butoxy-2,3-difluorobenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Bromo-4-butoxy-2,3-difluorobenzene, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthetic route is a two-step process commencing with the demethylation of 1-bromo-2,3-difluoro-4-methoxybenzene to yield 4-bromo-2,3-difluorophenol, followed by a Williamson ether synthesis to introduce the butoxy group.

Data Presentation

Table 1: Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
1-Bromo-2,3-difluoro-4-methoxybenzeneC₇H₅BrF₂O223.02Starting Material
Boron Tribromide (1M in DCM)BBr₃250.52Reagent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
4-Bromo-2,3-difluorophenolC₆H₃BrF₂O208.99Intermediate
1-BromobutaneC₄H₉Br137.02Reagent
Potassium CarbonateK₂CO₃138.21Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
This compoundC₁₀H₁₁BrF₂O265.09Final Product

Table 2: Summary of Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1DemethylationBoron TribromideDichloromethane-20 to RT12~70
2Williamson Ether Synthesis1-Bromobutane, K₂CO₃DMF80-904-6>85

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,3-difluorophenol

This procedure outlines the demethylation of 1-bromo-2,3-difluoro-4-methoxybenzene.

Materials:

  • 1-Bromo-2,3-difluoro-4-methoxybenzene

  • 1 M Boron tribromide (BBr₃) in dichloromethane (DCM)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-2,3-difluoro-4-methoxybenzene (e.g., 3 g, 13.45 mmol) in dichloromethane (30 mL).

  • Cool the stirred solution to -20 °C using a cooling bath.

  • Slowly add a 1 M solution of boron tribromide in dichloromethane (26.9 mL, 26.9 mmol) dropwise over 10 minutes.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 12 hours.[1]

  • Cool the reaction mixture to 10 °C and quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Dilute the mixture with dichloromethane (150 mL) and transfer to a separatory funnel.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-bromo-2,3-difluorophenol as a dark red oil.[1] The expected yield is approximately 70%.[1]

Characterization Data for 4-Bromo-2,3-difluorophenol:

  • ¹H NMR (400MHz, CDCl₃): δ 7.15-7.21 (m, 1H), 6.69-6.76 (m, 1H), 5.30-5.31 (m, 1H) ppm.[1]

Step 2: Synthesis of this compound

This procedure describes the Williamson ether synthesis to form the final product.

Materials:

  • 4-Bromo-2,3-difluorophenol

  • 1-Bromobutane

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and heat source

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-bromo-2,3-difluorophenol (e.g., 2 g, 9.57 mmol) in DMF (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (e.g., 2.64 g, 19.14 mmol).

  • Add 1-bromobutane (e.g., 1.57 g, 11.48 mmol) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound as a pure product.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Williamson Ether Synthesis start1 1-Bromo-2,3-difluoro-4-methoxybenzene intermediate 4-Bromo-2,3-difluorophenol start1->intermediate -20°C to RT, 12h reagent1 BBr3 in DCM reagent1->start1 final_product This compound intermediate->final_product DMF, 80-90°C, 4-6h reagent2 1-Bromobutane, K2CO3 reagent2->intermediate

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 1-Bromo-4-butoxy-2,3-difluorobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-butoxy-2,3-difluorobenzene (CAS No. 247176-22-3) is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive bromine atom, a butoxy group, and two fluorine atoms on the benzene ring, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of materials science and pharmaceuticals. The presence of fluorine atoms can enhance metabolic stability and alter the electronic properties of target molecules, a desirable feature in drug design. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1]

Applications in Organic Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of more complex molecular architectures. It is particularly useful in the preparation of liquid crystals and potentially in the synthesis of biologically active compounds.

Synthesis of Liquid Crystal Intermediates

This compound has been utilized in the multi-step synthesis of liquid crystal compounds. A key step involves the formation of a Grignard reagent, which is then used in a subsequent coupling reaction. The overall synthetic pathway allows for the construction of complex polycyclic molecules with specific mesomorphic properties.[2]

Cross-Coupling Reactions

Aryl halides are fundamental precursors in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions.[1] While specific protocols for this compound are not widely published, its structure suggests its utility as an electrophilic partner in these transformations. For instance, it has been used in the synthesis of 3-(4-Butoxy-2,3-difluorophenyl)-4-methoxycyclobut-3-ene-1,2-dione, a precursor for squaramide-based antituberculosis agents.[3]

Data Presentation

The following table summarizes the available quantitative data for reactions involving this compound.

ProductReaction TypeYield (%)Reference
1-(trans-4-(4-Butoxy-2,3-difluorophenyl)cyclohexyl)ethan-1-oneGrignard Reaction & Acylation97.8%[2]
3-(4-Butoxy-2,3-difluorophenyl)-4-methoxycyclobut-3-ene-1,2-dioneLiebeskind–Srogl Cross-Coupling9%[3]

Experimental Protocols

Protocol 1: Synthesis of 1-(trans-4-(4-Butoxy-2,3-difluorophenyl)cyclohexyl)ethan-1-one[2]

This protocol describes a two-step synthesis starting from this compound.

Step 1: Grignard Reagent Formation and Reaction with 4-(trans-4-Ethylcyclohexyl)cyclohexan-1-one

  • Grignard Reagent Preparation: In a dried flask under a nitrogen atmosphere, add magnesium turnings. A solution of this compound in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

  • Coupling Reaction: The freshly prepared Grignard reagent is added to a solution of 4-(trans-4-Ethylcyclohexyl)cyclohexan-1-one in anhydrous THF at a controlled temperature.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield trans-4'-(4-butoxy-2,3-difluorophenyl)-[1,1'-bi(cyclohexan)]-4-ol.

Step 2: Oxidation to the Ketone

  • The alcohol obtained from the previous step is dissolved in a suitable solvent such as dichloromethane.

  • An oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol, is added to the solution.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is filtered through a pad of silica gel or celite to remove the oxidant. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to afford 1-(trans-4-(4-Butoxy-2,3-difluorophenyl)cyclohexyl)ethan-1-one. The reported yield for this transformation is 97.8%.[2]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide. Note: This is a representative procedure and conditions may need to be optimized for this compound.

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed (monitored by TLC or GC/MS).

  • Work-up: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Synthesis_of_Liquid_Crystal_Intermediate This compound This compound Grignard_Reagent 4-Butoxy-2,3-difluorophenyl magnesium bromide This compound->Grignard_Reagent Mg, THF Coupling_Product trans-4'-(4-Butoxy-2,3-difluorophenyl) -[1,1'-bi(cyclohexan)]-4-ol Grignard_Reagent->Coupling_Product THF Cyclohexanone_Derivative 4-(trans-4-Ethylcyclohexyl) cyclohexan-1-one Cyclohexanone_Derivative->Coupling_Product Final_Product 1-(trans-4-(4-Butoxy-2,3-difluorophenyl) cyclohexyl)ethan-1-one Coupling_Product->Final_Product Oxidation

Caption: Synthesis of a liquid crystal intermediate.

References

1-Bromo-4-butoxy-2,3-difluorobenzene: A Key Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Bromo-4-butoxy-2,3-difluorobenzene has emerged as a crucial building block in medicinal chemistry, primarily recognized for its role in the synthesis of potent and selective kinase inhibitors. The unique arrangement of its substituents—a bromo group for versatile coupling reactions, a butoxy chain to modulate physicochemical properties, and vicinal fluorine atoms to enhance metabolic stability and binding affinity—makes it an attractive starting material for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for pharmaceutical development.

Application in the Synthesis of IRAK4 Inhibitors

A primary application of this compound is in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the innate immune signaling pathway, and its inhibition is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][2] The title compound serves as a key precursor to 2,3-difluoro-4-butoxyaniline, a core fragment in the construction of various IRAK4 inhibitors.

IRAK4 Signaling Pathway

IRAK4 acts as a central node in the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome complex. This complex then activates downstream signaling pathways, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[2][3] IRAK4 inhibitors block this cascade at an early stage, thereby preventing the inflammatory response.

IRAK4_Signaling_Pathway cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Phosphorylation MAPK MAPK TAK1->MAPK Phosphorylation NF_kB NF-κB IKK_complex->NF_kB Activation Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Translocation MAPK->Gene_Expression Activation

IRAK4 Signaling Pathway

Experimental Protocols

Synthesis of 2,3-difluoro-4-butoxyaniline from this compound

The conversion of this compound to 2,3-difluoro-4-butoxyaniline is a key step and can be achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction.[4][5]

Reaction Scheme:

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Ammonia source (e.g., aqueous ammonia, benzophenone imine/hydrolysis)

  • Toluene (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the ammonia source. For aqueous ammonia (28-30%), add 5.0 mmol (5.0 equiv.) and 1 mL of deionized water.[5]

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 2,3-difluoro-4-butoxyaniline.

Quantitative Data (Representative):

ReactantProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)
This compound2,3-Difluoro-4-butoxyanilinePd(OAc)₂ / XPhosNaOtBuToluene10018-2485-95>98

Note: Yields and purity are representative and may vary based on specific reaction conditions and purification methods.

Multi-step Synthesis of an IRAK4 Inhibitor

The following workflow illustrates the synthesis of a generic IRAK4 inhibitor from 2,3-difluoro-4-butoxyaniline. The specific reagents and reaction conditions will vary depending on the target molecule.

IRAK4_Inhibitor_Synthesis cluster_workflow Synthetic Workflow Start 1-Bromo-4-butoxy- 2,3-difluorobenzene Aniline 2,3-Difluoro-4-butoxyaniline Start->Aniline Buchwald-Hartwig Amination Coupling Coupled Intermediate Aniline->Coupling Nucleophilic Aromatic Substitution or Amide Coupling Intermediate1 Heterocyclic Intermediate Intermediate1->Coupling FinalProduct IRAK4 Inhibitor Coupling->FinalProduct Further Functionalization

Synthetic Workflow for an IRAK4 Inhibitor

Other Potential Applications

While the synthesis of IRAK4 inhibitors is a prominent application, the structural motifs present in this compound suggest its utility in the development of other classes of pharmaceuticals. The difluorinated aromatic core is a common feature in many kinase inhibitors, and the bromo and butoxy groups offer handles for diversification to target a range of kinases implicated in oncology and inflammatory diseases. Further research may uncover its potential as a building block for inhibitors of kinases such as Bruton's tyrosine kinase (BTK) or Janus kinases (JAKs).

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical compounds, most notably IRAK4 inhibitors. Its unique combination of functional groups allows for the strategic construction of molecules with enhanced pharmacological properties. The detailed protocols and application notes provided herein serve as a guide for researchers to explore the full potential of this compound in drug discovery and development.

References

Application Notes and Protocols: 1-Bromo-4-butoxy-2,3-difluorobenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-butoxy-2,3-difluorobenzene is a halogenated organic compound with significant potential as a building block in the synthesis of advanced materials. Its unique molecular structure, featuring a bromo functional group for cross-coupling reactions, two fluorine atoms that influence electronic properties and intermolecular interactions, and a butoxy chain that can enhance solubility and modify liquid crystalline behavior, makes it a versatile precursor for various applications. While direct literature on this specific molecule is sparse, its application can be extrapolated from extensive research on analogous bromo-fluoro-alkoxy-benzene derivatives. These compounds are pivotal in the development of liquid crystals and organic electronic materials.

The fluorine substituents are known to enhance thermal and chemical stability in polymers and can be used to tune the dielectric anisotropy in liquid crystals.[1][2] The bromo group serves as a reactive site for common cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex conjugated polymer backbones.[3][4] The butoxy group provides solubility in organic solvents, which is crucial for the solution-based processing of polymeric materials.[5]

These application notes provide representative protocols for the use of this compound in the synthesis of a liquid crystal and a conjugated polymer, based on established methodologies for similar compounds.

Application 1: Synthesis of Fluorinated Liquid Crystals

Fluorinated compounds are essential in the liquid crystal display (LCD) industry due to their unique properties, such as high thermal and chemical stability, and their ability to tune dielectric anisotropy.[2] The presence of fluorine atoms in the molecular core can significantly influence the mesomorphic properties, including the clearing point and the type of liquid crystal phases formed.[1] this compound can serve as a key intermediate in the synthesis of novel liquid crystalline materials.

Experimental Protocol: Synthesis of a Representative Phenyl Benzoate Liquid Crystal

This protocol describes a two-step synthesis of a potential liquid crystal molecule using this compound as a precursor. The first step is a Suzuki-Miyaura coupling to form a biphenyl intermediate, followed by an esterification to yield the final liquid crystal product.

Step 1: Suzuki-Miyaura Coupling to Synthesize 4'-Butoxy-2',3'-difluoro-[1,1'-biphenyl]-4-carboxylic acid

Materials:

  • This compound

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water (degassed)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a Schlenk flask, combine this compound (1 equivalent), 4-carboxyphenylboronic acid (1.1 equivalents), and Pd(OAc)₂ (2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed THF and a degassed 2M aqueous solution of K₂CO₃.

  • Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and acidify with 2M HCl until the pH is approximately 2-3 to precipitate the product.

  • Filter the precipitate and wash with water.

  • Dissolve the crude product in ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the solid by recrystallization or column chromatography to yield the biphenyl intermediate.

Step 2: Esterification to Synthesize Ethyl 4'-Butoxy-2',3'-difluoro-[1,1'-biphenyl]-4-carboxylate

Materials:

  • 4'-Butoxy-2',3'-difluoro-[1,1'-biphenyl]-4-carboxylic acid (from Step 1)

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

Procedure:

  • Dissolve the biphenyl carboxylic acid (1 equivalent) in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the product by column chromatography on silica gel to yield the final liquid crystal compound.

Representative Data for Analogous Liquid Crystal Synthesis

The following table summarizes typical data for the synthesis and properties of fluorinated biphenyl liquid crystals.

ParameterValueReference
Synthesis
Yield of Coupling Step70-90%[6]
Yield of Esterification Step80-95%[7]
Properties
Phase Transition (°C)Cr ↔ Smectic B ↔ Isotropic[1]
Clearing Point100-150 °C (highly structure-dependent)[8]
Dielectric Anisotropy (Δε)Negative or Positive (tuned by structure)[2]

Workflow for Liquid Crystal Synthesis

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Esterification start1 This compound + 4-Carboxyphenylboronic acid react1 Pd(OAc)2, K2CO3, THF/H2O, 80°C start1->react1 workup1 Acidification (HCl) & Extraction react1->workup1 product1 4'-Butoxy-2',3'-difluoro- [1,1'-biphenyl]-4-carboxylic acid workup1->product1 start2 Biphenyl Intermediate (from Step 1) + Ethanol product1->start2 Intermediate react2 H2SO4 (cat.), Reflux start2->react2 workup2 Extraction & Purification react2->workup2 product2 Final Liquid Crystal Product workup2->product2

Figure 1. Synthetic workflow for a representative liquid crystal.

Application 2: Synthesis of Conjugated Polymers for Organic Electronics

Conjugated polymers are a class of materials with alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons. This property makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of fluorine atoms into the polymer backbone can lower the HOMO/LUMO energy levels, leading to improved stability and performance of the resulting devices.[9]

This compound can be copolymerized with other monomers, such as fluorene derivatives, via Suzuki-Miyaura polymerization to create novel conjugated polymers with tailored optoelectronic properties.

Experimental Protocol: Synthesis of a Polyfluorene Copolymer

This protocol outlines the synthesis of a copolymer of this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

Procedure:

  • In a Schlenk tube, combine this compound (1 equivalent), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1 equivalent), Pd₂(dba)₃ (1.5 mol%), and P(o-tol)₃ (6 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and a degassed 2M aqueous solution of K₂CO₃.

  • Heat the reaction mixture to 90 °C and stir vigorously for 48 hours. An increase in viscosity may be observed as the polymer forms.

  • Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash it sequentially with water and methanol to remove catalyst residues and oligomers.

  • Further purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform to collect the desired polymer fraction.

  • Dry the purified polymer under vacuum to obtain the final product.

Representative Data for Analogous Polyfluorene Synthesis

The following table provides typical data for conjugated polymers synthesized via Suzuki coupling.

ParameterValueReference
Polymerization
Number-Average Molecular Weight (Mₙ)8 - 15 kDa[3]
Polydispersity Index (PDI)1.5 - 2.5[3]
Yield60-85%[5]
Properties
Thermal Decomposition Temp. (TGA, 5% loss)> 350 °C[10][11]
Glass Transition Temp. (T₉)135 - 230 °C[12]
Photoluminescence Emission (in solution)Blue-Green (450-500 nm)[13]
Fluorescence Quantum Yield0.4 - 0.8[13]

Workflow for Conjugated Polymer Synthesis

G cluster_0 Polymerization cluster_1 Purification start Monomer 1: this compound + Monomer 2: Fluorene Diboronic Ester react Suzuki Coupling: Pd2(dba)3, P(o-tol)3, K2CO3 Toluene/H2O, 90°C start->react product Crude Polymer Solution react->product precipitate Precipitation in Methanol product->precipitate Work-up soxhlet Soxhlet Extraction (Acetone, Hexane, Chloroform) precipitate->soxhlet dry Drying under Vacuum soxhlet->dry final_product Purified Conjugated Polymer dry->final_product

Figure 2. Workflow for the synthesis of a conjugated polymer.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 1-Bromo-4-butoxy-2,3-difluorobenzene. This fluorinated aryl bromide is a valuable building block in medicinal chemistry and materials science, where the introduction of the 4-butoxy-2,3-difluorophenyl motif can significantly influence the pharmacokinetic and physicochemical properties of target molecules. The protocols and data presented herein are based on established methodologies for the Suzuki coupling of structurally similar fluorinated aryl bromides and are intended to serve as a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The presence of electron-withdrawing fluorine atoms on the aromatic ring of the substrate can influence the rate of oxidative addition. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of aryl bromides structurally analogous to this compound. This data provides a valuable reference for developing a successful reaction protocol.

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10012~95
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)DMF/H₂O (95:5)1108>95 (conversion)[1]
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)DMF/H₂O (95:5)11024~90 (conversion)[1]
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)DMF/H₂O (95:5)11024~95 (conversion)[1]
4-BromoanisolePhenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O (4:1)8012~92
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)806~98

Note: The data presented in this table is a representative compilation from various sources for structurally similar compounds and should be used as a starting point for optimization. Actual yields for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Phenylboronic Acid

This protocol outlines a general method for the Suzuki coupling of this compound with phenylboronic acid using a common palladium catalyst and a phosphate base.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and phenylboronic acid (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4-butoxy-2,3-difluoro-1,1'-biphenyl.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pdi_intermediate Ar-Pd(II)L2-X pd0->pdi_intermediate Ar-X oxidative_addition Oxidative Addition pdi_aryl_intermediate Ar-Pd(II)L2-Ar' pdi_intermediate->pdi_aryl_intermediate Ar'-B(OR)2 Base transmetalation Transmetalation pdi_aryl_intermediate->pd0 Ar-Ar' product Ar-Ar' pdi_aryl_intermediate->product reductive_elimination Reductive Elimination reactants Ar-X + Ar'-B(OR)2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate/Backfill) setup->inert reagents 3. Add Reagents (Aryl Bromide, Boronic Acid) inert->reagents solvent 4. Add Solvents (Toluene, Water) reagents->solvent execute 5. Heat and Stir (Monitor by TLC/GC-MS) solvent->execute workup 6. Cooldown & Dilute (Ethyl Acetate, Water) execute->workup extract 7. Extraction workup->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols for 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-butoxy-2,3-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, two fluorine atoms that can modulate the electronic properties and metabolic stability of target molecules, and a butoxy group, makes it a valuable intermediate in the development of novel pharmaceuticals and functional materials.[1][2] The difluorinated phenyl moiety is of particular interest in medicinal chemistry as fluorine substitution can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

This document provides detailed application notes and a representative experimental protocol for the use of this compound, focusing on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a fundamental transformation for the construction of carbon-carbon bonds.[3][4]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 247176-22-3[5][6][7][8]
Molecular Formula C₁₀H₁₁BrF₂O[5][6][7]
Molecular Weight 265.09 g/mol [5][6]
Purity ≥95%[7][9]
Appearance Not specified, likely a liquid or low-melting solid
Storage Sealed in a dry environment at room temperature.[7]
Applications in Organic Synthesis

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of biaryl compounds by reacting with boronic acids or their esters.[3][10]

  • Heck Coupling: For the synthesis of substituted alkenes by reacting with olefins.

  • Sonogashira Coupling: For the formation of aryl alkynes by reacting with terminal alkynes.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines by reacting with primary or secondary amines.

These reactions are foundational in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1][3] The butoxy and difluoro substituents can impart desirable properties to the final products, such as altered solubility, improved metabolic stability, and modified electronic characteristics.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with a generic arylboronic acid. This protocol is based on established methodologies for similar aryl bromides and should be optimized for specific substrates and desired outcomes.[3][11]

Protocol: Suzuki-Miyaura Coupling of this compound

Reaction Principle:

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The key steps are the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound265.091.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane (anhydrous)-8 mL-
Water (degassed)-2 mL-

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 265 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[11]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg), to the reaction mixture.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the desired biaryl product.[3]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biaryl_product Biaryl Product reductive_elimination->biaryl_product aryl_bromide 1-Bromo-4-butoxy- 2,3-difluorobenzene aryl_bromide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup: Combine reactants and base in a flame-dried flask. start->setup inert Create Inert Atmosphere: Evacuate and backfill with Ar or N₂. setup->inert catalyst Add Palladium Catalyst and Solvents inert->catalyst reaction Heat and Stir: 80-100 °C for 8-16 hours. Monitor reaction progress. catalyst->reaction workup Aqueous Work-up: Dilute, extract with organic solvent, wash, and dry. reaction->workup purification Purification: Concentrate and purify by flash column chromatography. workup->purification end End: Isolated Biaryl Product purification->end

General experimental workflow for the Suzuki-Miyaura coupling.

References

The Role of 1-Bromo-4-butoxy-2,3-difluorobenzene in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document aims to provide a general overview of the potential applications and synthetic strategies where 1-Bromo-4-butoxy-2,3-difluorobenzene could be employed, based on the known reactivity of similar chemical structures in the agrochemical industry. The protocols and data presented herein are illustrative and based on analogous transformations.

Potential Applications in Agrochemical Synthesis

The unique substitution pattern of this compound, featuring a bromine atom, a butoxy group, and two fluorine atoms on a benzene ring, offers several strategic advantages for the synthesis of bioactive molecules.

  • Introduction of the 4-Butoxy-2,3-difluorophenyl Moiety: This structural unit can be incorporated into larger molecules to enhance their biological activity, metabolic stability, and lipophilicity. The presence of fluorine atoms often leads to improved efficacy and favorable toxicological profiles in agrochemicals.

  • Versatile Chemical Handle: The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in constructing the complex molecular architectures of modern pesticides and herbicides.

  • Building Block for Novel Fungicides and Herbicides: Many contemporary agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides and protoporphyrinogen oxidase (PPO) inhibiting herbicides, contain highly substituted aromatic rings. This compound represents a potential starting material for the synthesis of such compounds.

Illustrative Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation, using this compound as a hypothetical substrate. This reaction is frequently used in the synthesis of agrochemical active ingredients.

Reaction Scheme:

Suzuki_Coupling reactant1 1-Bromo-4-butoxy- 2,3-difluorobenzene catalyst Pd Catalyst (e.g., Pd(PPh3)4) reactant1->catalyst reactant2 Arylboronic Acid (or ester) reactant2->catalyst product Coupled Product (Agrochemical Precursor) catalyst->product base Base (e.g., K2CO3) base->catalyst solvent Solvent (e.g., Toluene/Water) solvent->catalyst Agrochemical_Synthesis_Workflow start This compound (Starting Material) intermediate1 Key Intermediate 1 (e.g., via Cross-Coupling) start->intermediate1 Step 1 intermediate2 Key Intermediate 2 (e.g., via Functional Group Interconversion) intermediate1->intermediate2 Step 2 api Active Pharmaceutical Ingredient (Agrochemical) intermediate2->api Final Synthesis Step formulation Formulated Agrochemical Product api->formulation Formulation

Application Notes and Protocols for the Characterization of 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-4-butoxy-2,3-difluorobenzene is a halogenated organic compound with potential applications in the development of pharmaceuticals, agrochemicals, and novel materials.[1] Accurate characterization of this molecule is crucial for its use in research and development, ensuring its identity, purity, and stability. These application notes provide detailed protocols for the analytical characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₁₀H₁₁BrF₂O
Molecular Weight 265.09 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Not available
Density Not available

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the elucidation of the molecular structure of this compound. ¹H, ¹³C, and ¹⁹F NMR are all valuable for confirming the compound's identity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.

    • For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • For ¹⁹F NMR, a high signal-to-noise ratio is typically achieved with a moderate number of scans.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.

Expected NMR Data

The following table summarizes the expected chemical shifts for this compound. These are predicted values and may vary slightly based on experimental conditions.

Nucleus Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹H NMR
Aromatic-H6.8 - 7.2m
-OCH₂-4.0 - 4.2tJ = 6-7
-CH₂-1.7 - 1.9m
-CH₂-1.4 - 1.6m
-CH₃0.9 - 1.0tJ = 7-8
¹³C NMR
Aromatic C-Br110 - 115d
Aromatic C-F145 - 155dd
Aromatic C-O140 - 150d
Aromatic C-H115 - 125d
-OCH₂-68 - 72
-CH₂-30 - 32
-CH₂-18 - 20
-CH₃13 - 15
¹⁹F NMR
Aromatic F-130 to -140m

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole, time-of-flight).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).[2]

    • Injector Temperature: 250 °C.[2]

    • Injection Mode: Split (e.g., 10:1) or Splitless.[2]

    • Injection Volume: 1 µL.[2]

    • Carrier Gas: Helium.[2]

    • Flow Rate: 1.0 mL/min (constant flow).[2]

    • Oven Program: Initial temperature of 60 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.[2]

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan mode over a mass range of m/z 50-500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Expected Mass Spectrometry Data
Ion m/z (relative abundance) Description
[M]⁺264/266 (base peak)Molecular ion
[M-C₄H₉]⁺207/209Loss of the butyl group
[M-OC₄H₉]⁺191/193Loss of the butoxy group
[C₆H₃F₂Br]⁺192/194Bromodifluorobenzene fragment

Chromatography

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for determining the purity of this compound.

Experimental Protocol: Gas Chromatography (GC-FID)
  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetone, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: 30 m x 0.32 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Carrier Gas: Nitrogen or Helium.

    • Flow Rate: 1.5 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 2 min, then ramp at 15 °C/min to 250 °C and hold for 10 min.

  • Data Analysis:

    • Integrate the peak areas to determine the purity of the compound. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity based on the peak area percentage.

Visualizations

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_results Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Chromatography Chromatography (GC-FID, HPLC) Purification->Chromatography Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Determination Purity Determination Chromatography->Purity_Determination Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Determination->Final_Report

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Logical Relationship of Analytical Techniques

Logical_Relationships cluster_structure Structural Elucidation cluster_purity Purity Assessment cluster_final Final Assessment Compound This compound NMR NMR (Connectivity) Compound->NMR MS MS (Molecular Weight & Formula) Compound->MS GC GC (Volatile Impurities) Compound->GC HPLC HPLC (Non-volatile Impurities) Compound->HPLC Final_Characterization Complete Characterization (Identity, Purity, Structure) NMR->Final_Characterization MS->Final_Characterization GC->Final_Characterization HPLC->Final_Characterization

References

Purification Methods for 1-Bromo-4-butoxy-2,3-difluorobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 1-Bromo-4-butoxy-2,3-difluorobenzene. The methods outlined below are based on established chemical principles and common practices for the purification of substituted aromatic halides. These protocols are designed to be a starting point for laboratory application and may require optimization based on the specific impurity profile of the crude material.

Introduction

This compound is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals and other advanced materials. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This document details three primary purification methods: distillation, column chromatography, and recrystallization.

Data Presentation

As no specific experimental data for the purification of this compound was found in the literature, the following tables provide a template for recording and comparing results from different purification methods. Researchers should populate these tables with their experimental data to facilitate comparison and optimization.

Table 1: Distillation Purification Parameters

ParameterCrude SamplePurified Sample
Appearance
Initial Purity (%)
Final Purity (%)
Yield (%)
Boiling Point (°C)
Pressure (mmHg)

Table 2: Column Chromatography Purification Parameters

ParameterValue
Stationary Phase
Mobile Phase
Crude Sample Purity (%)
Purified Fractions Purity (%)
Overall Yield (%)

Table 3: Recrystallization Purification Parameters

ParameterValue
Solvent(s)
Crude Sample Purity (%)
Purity of Crystals (%)
Yield (%)
Melting Point (°C)

Experimental Protocols

The following are detailed protocols for the purification of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities or from impurities with significantly different boiling points. Given its molecular structure, the compound is expected to have a high boiling point, making vacuum distillation the preferred method to prevent decomposition at atmospheric pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap

  • Thermometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed with vacuum grease.

  • Sample Charging: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Initiate Vacuum: Turn on the cooling water to the condenser and start the vacuum pump. Allow the system to reach the desired pressure (typically 1-10 mmHg).

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities in a separate receiving flask. When the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the purified this compound.

  • Completion: Once the majority of the product has distilled over and the temperature begins to drop or fluctuate, stop the heating.

  • System Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Purification by Column Chromatography

Column chromatography is effective for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary (gradient elution).

  • Fraction Collection: Collect the eluate in small fractions.

  • TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the final product by GC or HPLC.

Protocol 3: Purification by Recrystallization

Recrystallization is a suitable method if the crude product is a solid and a suitable solvent can be found in which the compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

Materials:

  • Crude this compound (if solid)

  • A suitable solvent or solvent pair (e.g., ethanol, methanol, hexane, or mixtures with water)

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

  • Analysis: Determine the melting point and purity of the recrystallized product.

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

G cluster_0 Vacuum Distillation Workflow A Crude Product in Flask B Apply Vacuum & Gentle Heating A->B Start C Collect Low-Boiling Impurities B->C Distillation D Collect Pure Product Fraction C->D Temperature Stabilizes E Cool & Release Vacuum D->E Distillation Complete F Purity Analysis (GC/HPLC) E->F Post-processing

Caption: Workflow for Vacuum Distillation.

G cluster_1 Column Chromatography Workflow A Prepare Silica Gel Column B Load Crude Sample A->B C Elute with Solvent B->C D Collect Fractions C->D E Monitor by TLC D->E F Pool Pure Fractions E->F G Remove Solvent F->G H Purity Analysis (GC/HPLC) G->H

Caption: Workflow for Column Chromatography.

G cluster_2 Recrystallization Workflow A Dissolve Crude in Hot Solvent B Hot Filtration (Optional) A->B C Cool to Crystallize A->C No insoluble impurities B->C D Collect Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G Purity & MP Analysis F->G

Caption: Workflow for Recrystallization.

Application Notes and Protocols for Reactions Involving 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the primary reaction mechanisms involving 1-bromo-4-butoxy-2,3-difluorobenzene, a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of this aromatic compound, featuring a bromo leaving group, activating fluoro groups, and a butoxy chain, allows for a variety of useful transformations. These application notes and protocols are intended to serve as a guide for researchers in the design and execution of synthetic routes.

Introduction

This compound is a key intermediate in the synthesis of complex organic molecules. Its utility is primarily derived from the presence of a bromine atom, which can readily participate in a range of palladium-catalyzed cross-coupling reactions. The two fluorine atoms on the benzene ring increase the electrophilicity of the aromatic system and can influence the pharmacokinetic properties of resulting pharmaceutical compounds, such as metabolic stability and binding affinity. The butoxy group provides additional steric and electronic influence and can be a site for further functionalization.

Key Reaction Mechanisms

The reactivity of this compound is dominated by transformations of the carbon-bromine bond. The most common and synthetically useful reactions are palladium-catalyzed cross-coupling reactions, formation of organometallic reagents, and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, the primary applications involve Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[2] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Ar-Br 1-Bromo-4-butoxy- 2,3-difluorobenzene Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R

Fig. 1: Suzuki-Miyaura Coupling Catalytic Cycle

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[3] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which contain arylamine structures.[1]

Reaction Principle: The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[4]

Buchwald_Hartwig_Amination Ar-Br 1-Bromo-4-butoxy- 2,3-difluorobenzene Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base (e.g., NaOtBu) Base->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-Amido Complex Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Arylamine Product Reductive_Elimination->Ar-NR2

Fig. 2: Buchwald-Hartwig Amination Catalytic Cycle

The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes.[6]

Reaction Principle: The reaction is co-catalyzed by palladium and copper complexes. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in transmetalation with the palladium complex.[6]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Ar-Br 1-Bromo-4-butoxy- 2,3-difluorobenzene Ar-Br->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Ar-Alkyne Coupled Product Ar-Pd(II)-Alkyne(L2)->Ar-Alkyne Reductive Elimination Alkyne Terminal Alkyne Cu(I)-Alkyne Copper(I) Acetylide Alkyne->Cu(I)-Alkyne Deprotonation Cu(I)X Cu(I) Catalyst Cu(I)-Alkyne->Ar-Pd(II)-Br(L2) Base Base

Fig. 3: Sonogashira Coupling Catalytic Cycles

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7]

Reaction Principle: The mechanism includes oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[7]

Heck_Reaction Ar-Br 1-Bromo-4-butoxy- 2,3-difluorobenzene Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Migratory_Insertion Migratory Insertion Ar-Pd(II)-Br(L2)->Migratory_Insertion Alkene Alkene Alkene->Migratory_Insertion Intermediate Intermediate Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Substituted_Alkene Substituted Alkene Beta_Hydride_Elimination->Substituted_Alkene H-Pd(II)-Br(L2) H-Pd(II)-Br Beta_Hydride_Elimination->H-Pd(II)-Br(L2) H-Pd(II)-Br(L2)->Pd(0)L2 Base Base Base

Fig. 4: Heck Reaction Catalytic Cycle
Grignard Reagent Formation

This compound can be converted to the corresponding Grignard reagent, (4-butoxy-2,3-difluorophenyl)magnesium bromide. This powerful nucleophile can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds and other electrophiles.

Reaction Principle: The reaction involves the insertion of magnesium metal into the carbon-bromine bond, typically in an ethereal solvent like THF or diethyl ether.

Grignard_Formation Ar-Br 1-Bromo-4-butoxy- 2,3-difluorobenzene Ar-MgBr (4-butoxy-2,3-difluorophenyl) magnesium bromide Ar-Br->Ar-MgBr Mg Magnesium (metal) Mg->Ar-MgBr Solvent Anhydrous Ether (e.g., THF) Solvent->Ar-MgBr

Fig. 5: Grignard Reagent Formation
Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl bromides compared to aryl fluorides or chlorides with strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can be a potential reaction pathway under certain conditions. The presence of two fluorine atoms ortho and meta to the bromine can activate the ring towards nucleophilic attack.

Reaction Principle: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequent elimination of the bromide ion restores the aromaticity.[8]

Experimental Protocols

The following are generalized protocols for the key reactions of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from this compound and a boronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ or other suitable palladium catalyst

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene/Water or other suitable solvent system

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 equiv.).

  • Add the degassed solvent system (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize an arylamine from this compound and an amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Pd₂(dba)₃ or other suitable palladium precursor

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu) or other strong, non-nucleophilic base

  • Anhydrous toluene or other suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (0.01-0.02 equiv.), the phosphine ligand (0.02-0.04 equiv.), and the base (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Grignard Reagent Formation and Reaction with an Electrophile

Objective: To form the Grignard reagent of this compound and react it with an electrophile (e.g., an aldehyde).

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Aldehyde or other electrophile

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Place magnesium turnings (1.2 equiv.) in a round-bottom flask and add a small crystal of iodine.

  • Add a small amount of a solution of this compound (1.0 equiv.) in anhydrous THF to the magnesium.

  • Initiate the reaction with gentle heating if necessary. The disappearance of the iodine color and the onset of bubbling indicates initiation.

  • Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • In a separate flask, dissolve the electrophile (1.0 equiv.) in anhydrous THF and cool to 0 °C.

  • Slowly add the freshly prepared Grignard reagent to the electrophile solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative reaction conditions for analogous aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterCondition
Aryl Bromide1.0 equiv.
Boronic Acid1.2-1.5 equiv.
Palladium CatalystPd(PPh₃)₄ (2-5 mol%)
BaseK₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)
SolventToluene/H₂O or Dioxane/H₂O
Temperature80-100 °C
Typical Yield70-95%

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterCondition
Aryl Bromide1.0 equiv.
Amine1.2-1.5 equiv.
Palladium PrecursorPd₂(dba)₃ (1-2 mol%)
LigandXPhos or SPhos (2-4 mol%)
BaseNaOtBu or LHMDS (1.4-2.0 equiv.)
SolventToluene or Dioxane
Temperature80-110 °C
Typical Yield65-90%

Table 3: Representative Conditions for Grignard Reagent Formation from Aryl Bromides

ParameterCondition
Aryl Bromide1.0 equiv.
Magnesium1.2-1.5 equiv.
SolventAnhydrous THF or Et₂O
InitiatorIodine crystal
TemperatureRoom Temperature to Reflux
Typical Yield80-95% (in solution)

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its reactivity is well-suited for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. The protocols and mechanistic overviews provided herein should serve as a useful guide for researchers in the fields of drug discovery, materials science, and chemical biology to effectively utilize this compound in their synthetic endeavors. It is important to note that all reactions should be performed under appropriate safety precautions and that the provided protocols may require optimization for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Bromo-4-butoxy-2,3-difluorobenzene, a key intermediate for researchers in drug development and materials science.

Frequently Asked Questions (FAQs) & Troubleshooting

A common synthetic route to this compound involves a two-step process: a Williamson ether synthesis to form 1-butoxy-2,3-difluorobenzene, followed by electrophilic bromination. The following FAQs address potential issues in both stages.

Part 1: Williamson Ether Synthesis of 1-butoxy-2,3-difluorobenzene

Q1: My Williamson ether synthesis reaction has a low yield. What are the common causes?

Low yields can be attributed to several factors:

  • Incomplete Deprotonation: The phenoxide, which acts as the nucleophile, may not be fully formed if the base is not strong enough. For 2,3-difluorophenol, a moderately strong base like potassium carbonate is often sufficient, but if yields are poor, a stronger base such as sodium hydride (NaH) could be considered, though it may increase side reactions.[1]

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide (1-bromobutane), which is favored by high temperatures.[2] C-alkylation of the phenol ring is another possible side reaction where the alkyl group attaches to the aromatic ring instead of the oxygen.[1][3]

  • Reaction Conditions: The reaction may require optimization of temperature and time. Typical conditions range from 50-100°C for 1-8 hours.[1] Using an appropriate polar aprotic solvent like DMF or acetonitrile is crucial as they accelerate the reaction rate.[1]

  • Purity of Reagents: The presence of water in the reaction mixture can hydrolyze the alkoxide and reduce the yield. Ensure all reagents and solvents are anhydrous.

Q2: I am observing significant amounts of an alkene byproduct. How can I minimize this?

The formation of butene is due to the E2 elimination side reaction. To minimize this:

  • Use a Primary Alkyl Halide: The Williamson ether synthesis works best with methyl or primary alkyl halides.[4] 1-Bromobutane is a primary halide and is a good choice. Avoid secondary or tertiary alkyl halides, as they will predominantly lead to elimination products.[1][4]

  • Control the Temperature: Lowering the reaction temperature can favor the desired SN2 substitution over the E2 elimination.

  • Choice of Base: While a strong base is needed for deprotonation, extremely strong bases can also promote elimination.

Q3: The reaction is not proceeding at all, and I am only recovering my starting material (2,3-difluorophenol). What should I check?

This issue almost always points to a failure in generating the nucleophilic phenoxide.

  • Base Strength and Quality: Ensure the base you are using is strong enough and has not degraded. For instance, an old container of potassium carbonate may have absorbed moisture and lost its efficacy.

  • Anhydrous Conditions: Verify that your solvent and glassware are completely dry. Any moisture will protonate the phenoxide as it forms, rendering it non-nucleophilic.

Part 2: Bromination of 1-butoxy-2,3-difluorobenzene

Q4: I am getting a mixture of brominated isomers. How can I improve the regioselectivity for the desired this compound?

Achieving high regioselectivity in the bromination of a substituted aromatic ring can be challenging. The butoxy group is an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The final substitution pattern depends on the interplay of these electronic and steric effects.

  • Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) with a catalyst can sometimes offer better selectivity compared to liquid bromine.[5]

  • Solvent and Temperature: The reaction solvent can influence the selectivity. Running the reaction at a lower temperature may also improve the selectivity for the thermodynamically favored product.

  • Steric Hindrance: The position para to the bulky butoxy group is sterically favored, which should direct the bromine to the desired position 4. If ortho-bromination is a significant issue, consider using a bulkier brominating agent.

Q5: The bromination reaction is very slow or does not go to completion. What can I do?

The difluoro-substituted benzene ring is deactivated towards electrophilic aromatic substitution.

  • Use of a Catalyst: A Lewis acid catalyst such as FeBr₃ or AlCl₃ is often necessary to polarize the bromine and increase its electrophilicity.

  • Reaction Temperature: Gently heating the reaction mixture may be required to drive the reaction to completion, but be mindful that this can also decrease selectivity.

Q6: How can I effectively purify the final product from unreacted starting material and isomeric byproducts?

Purification can be challenging due to the similar physical properties of the desired product and potential impurities.

  • Aqueous Workup: An initial wash with a reducing agent solution (e.g., sodium bisulfite) will remove any excess bromine.

  • Column Chromatography: This is often the most effective method for separating isomers. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.[6]

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method for larger scales.[6]

Quantitative Data Summary

The following table presents typical parameters for the synthesis of this compound. Note that these are representative values and may require optimization for specific experimental setups.

StepReactantsReagents/SolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
1. Etherification 2,3-Difluorophenol, 1-BromobutaneK₂CO₃, DMF70 - 904 - 885 - 95>95 (after workup)
2. Bromination 1-Butoxy-2,3-difluorobenzeneNBS, Acetic Acid25 - 502 - 670 - 85>98 (after chromatography)

Experimental Protocols

Protocol 1: Synthesis of 1-Butoxy-2,3-difluorobenzene
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkyl Halide: Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask protected from light, dissolve 1-butoxy-2,3-difluorobenzene (1.0 eq) in glacial acetic acid.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) in portions to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separating funnel containing water and ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, 10% sodium bisulfite solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Bromination start_materials 2,3-Difluorophenol + 1-Bromobutane reagents1 K2CO3, DMF etherification Formation of 1-Butoxy-2,3-difluorobenzene reagents1->etherification workup1 Aqueous Workup & Extraction etherification->workup1 intermediate Crude 1-Butoxy-2,3-difluorobenzene workup1->intermediate reagents2 NBS, Acetic Acid intermediate->reagents2 To next step bromination Formation of This compound reagents2->bromination workup2 Aqueous Workup & Extraction bromination->workup2 purification Column Chromatography workup2->purification final_product Pure this compound purification->final_product Troubleshooting_Tree decision decision solution solution problem problem start Low Yield in Synthesis is_step1 Williamson Ether Synthesis? start->is_step1 Identify Step problem_step1 Low Yield in Etherification is_step1->problem_step1 Yes problem_step2 Low Yield in Bromination is_step1->problem_step2 No (Bromination) check_base Incomplete Deprotonation? problem_step1->check_base Possible Causes check_selectivity Poor Regioselectivity? problem_step2->check_selectivity Possible Causes sol_base Use stronger base (e.g., NaH) Ensure anhydrous conditions check_base->sol_base Yes check_side_reactions Side Reactions (E2, C-alkylation)? check_base->check_side_reactions No sol_side_reactions Lower reaction temperature Use primary alkyl halide check_side_reactions->sol_side_reactions Yes sol_optimize_conditions Optimize temp/time Use polar aprotic solvent check_side_reactions->sol_optimize_conditions No sol_selectivity Use NBS instead of Br2 Lower reaction temperature check_selectivity->sol_selectivity Yes check_reactivity Slow/Incomplete Reaction? check_selectivity->check_reactivity No sol_reactivity Add Lewis acid catalyst (FeBr3) Slightly increase temperature check_reactivity->sol_reactivity Yes

References

Technical Support Center: Synthesis of 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Bromo-4-butoxy-2,3-difluorobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-Bromo-2,3-difluorophenol with a suitable butylating agent, such as 1-bromobutane or 1-iodobutane, in the presence of a base.

Q2: What is the typical starting material for this synthesis, and how is it obtained?

A2: The key starting material is 4-Bromo-2,3-difluorophenol. This precursor can be synthesized from 1-bromo-2,3-difluoro-4-methoxybenzene via demethylation using a strong Lewis acid like boron tribromide (BBr₃).

Q3: What are the critical parameters that influence the yield of the Williamson ether synthesis for this compound?

A3: Several factors can significantly impact the yield:

  • Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).

  • Solvent: A polar aprotic solvent is generally preferred to facilitate the Sₙ2 reaction. N,N-Dimethylformamide (DMF), acetonitrile (ACN), and acetone are suitable options.

  • Reaction Temperature: The temperature should be carefully controlled. Higher temperatures can favor the competing elimination reaction (E2) of the alkyl halide, leading to the formation of butene.

  • Purity of Reagents: The presence of water can quench the base and hinder the formation of the alkoxide. Therefore, using anhydrous solvents and reagents is crucial.

  • Choice of Butylating Agent: Primary butyl halides (1-bromobutane or 1-iodobutane) are preferred as they are less prone to elimination reactions compared to secondary or tertiary halides.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the phenol. 2. Insufficiently reactive alkylating agent. 3. Low reaction temperature. 4. Presence of water in the reaction.1. Use a stronger base (e.g., NaH) or increase the stoichiometry of the base. 2. Switch from 1-bromobutane to the more reactive 1-iodobutane. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Presence of Unreacted 4-Bromo-2,3-difluorophenol 1. Insufficient amount of base or alkylating agent. 2. Short reaction time.1. Use a slight excess (1.1-1.2 equivalents) of the butylating agent and ensure at least one equivalent of a suitable base is used. 2. Extend the reaction time and monitor the progress by TLC or GC.
Formation of Butene Gas (Elimination Side Product) 1. Reaction temperature is too high. 2. Use of a sterically hindered or strong base. 3. Use of a secondary or tertiary butyl halide.1. Lower the reaction temperature. 2. Use a milder base like potassium carbonate. 3. Ensure you are using a primary butyl halide like 1-bromobutane.
Formation of Dibutyl Ether The butoxide, formed from residual butanol in the butyl halide or as a side reaction, attacks another molecule of the butyl halide.Use a high-purity butyl halide and ensure anhydrous conditions.
C-Alkylation of the Phenol The phenoxide ion can act as a nucleophile through the aromatic ring, although this is less common for O-alkylation.This is generally a minor side product in Williamson ether synthesis. Purification by column chromatography should separate it from the desired O-alkylated product.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2,3-difluorophenol

This protocol describes the demethylation of 1-bromo-2,3-difluoro-4-methoxybenzene.

Materials:

  • 1-Bromo-2,3-difluoro-4-methoxybenzene

  • Boron tribromide (BBr₃) solution (e.g., 1 M in dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Dissolve 1-bromo-2,3-difluoro-4-methoxybenzene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add the boron tribromide solution dropwise to the stirred solution.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2,3-difluorophenol.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol outlines the Williamson ether synthesis using 4-Bromo-2,3-difluorophenol and 1-bromobutane.

Materials:

  • 4-Bromo-2,3-difluorophenol

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware for workup and purification.

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 4-Bromo-2,3-difluorophenol and anhydrous potassium carbonate.

  • Add anhydrous N,N-dimethylformamide to the flask under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromobutane dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting phenol.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Summary of Reagents and Typical Molar Equivalents for the Synthesis of this compound

ReagentMolar EquivalentPurpose
4-Bromo-2,3-difluorophenol1.0Starting Material
1-Bromobutane1.1 - 1.2Alkylating Agent
Potassium Carbonate (K₂CO₃)1.5 - 2.0Base
N,N-Dimethylformamide (DMF)-Solvent

Table 2: Comparison of Reaction Conditions and Reported Yields for Similar Williamson Ether Syntheses

Phenol SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
4-Nitrophenol1,4-DibromobutaneK₂CO₃DMF2096
3-Bromo-5-nitrophenol1-BromobutaneK₂CO₃Acetone/DMF60-70Not specified
4-Bromo-2,3-difluorophenolEthyl BromideK₂CO₃DMFNot specifiedNot specified

Visualizations

Synthesis_Pathway A 1-Bromo-2,3-difluoro-4-methoxybenzene B 4-Bromo-2,3-difluorophenol A->B C 1-Bromobutane D This compound B->D C->D

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Phenol TLC/GC Analysis: Unreacted Phenol? Start->Check_Phenol Increase_Base Increase Base/Alkylating Agent Extend Reaction Time Check_Phenol->Increase_Base Yes Check_Elimination Evidence of Butene (e.g., pressure buildup)? Check_Phenol->Check_Elimination No Purification Optimize Purification (Column Chromatography) Increase_Base->Purification Lower_Temp Lower Reaction Temperature Use Milder Base Check_Elimination->Lower_Temp Yes Check_Purity Reagents and Solvents Anhydrous? Check_Elimination->Check_Purity No Lower_Temp->Purification Dry_Reagents Use Anhydrous Reagents and Solvents Check_Purity->Dry_Reagents No Check_Purity->Purification Yes Dry_Reagents->Purification

Caption: Troubleshooting workflow for low yield optimization.

troubleshooting failed Suzuki coupling with bromo-butoxy-nitrobenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing difficulties with Suzuki coupling reactions, specifically involving bromo-butoxy-nitrobenzene isomers.

Troubleshooting Guide

Question: My Suzuki coupling reaction with a bromo-butoxy-nitrobenzene isomer is failing or giving low yields. What are the common causes and how can I troubleshoot it?

Answer:

Failure or low yield in a Suzuki coupling reaction with substituted aryl bromides like bromo-butoxy-nitrobenzene isomers can stem from several factors related to the substrates, catalyst, and reaction conditions. A systematic approach to troubleshooting is crucial.

Initial Checks & Common Issues:

  • Reagent Quality:

    • Boronic Acid/Ester Integrity: Boronic acids are susceptible to decomposition, particularly protodeboronation (hydrolysis back to the arene). Ensure your boronic acid is pure and dry. Consider using more stable boronate esters (e.g., pinacol esters) if boronic acid instability is suspected.

    • Aryl Halide Purity: Verify the purity of your bromo-butoxy-nitrobenzene isomer. Impurities can interfere with the catalytic cycle.

    • Solvent and Base Quality: Use anhydrous solvents and ensure the base is of high purity and appropriately handled. Some bases can be hygroscopic.

  • Reaction Setup:

    • Inert Atmosphere: The palladium catalyst, especially in its Pd(0) active form, is sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Degassing the solvent is critical.

    • Temperature Control: Inconsistent or incorrect reaction temperature can lead to catalyst decomposition or incomplete reaction.

Advanced Troubleshooting Steps:

If the initial checks do not resolve the issue, consider the following factors related to the specific bromo-butoxy-nitrobenzene isomer you are using. The relative positions of the bromo, butoxy, and nitro groups significantly influence reactivity due to electronic and steric effects.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for challenging substrates.

    • Electron-Deficient Aryl Halides: The nitro group is strongly electron-withdrawing, which generally makes the carbon-bromine bond more susceptible to oxidative addition, the first step in the catalytic cycle. However, the interplay with the electron-donating butoxy group can modulate this effect.

    • Steric Hindrance: If the butoxy or nitro group is ortho to the bromine atom, steric hindrance can impede the approach of the bulky palladium catalyst. In such cases, using catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) based catalysts can be beneficial. These ligands promote the formation of the active catalytic species and can overcome steric barriers.

  • Base and Solvent System:

    • Base: The choice of base is crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For sterically hindered substrates, a stronger, non-coordinating base might be necessary.

    • Solvent: A variety of solvents can be used, often in aqueous mixtures (e.g., dioxane/water, THF/water). The choice can influence the solubility of reagents and the efficacy of the base.

The following diagram outlines a logical workflow for troubleshooting your failed reaction.

G start Failed Suzuki Coupling reagent_check Check Reagent Quality (Aryl Halide, Boronic Acid, Solvent, Base) start->reagent_check setup_check Verify Reaction Setup (Inert Atmosphere, Temperature) reagent_check->setup_check Reagents OK isomer_effect Consider Isomer Effects (Electronic & Steric) setup_check->isomer_effect Setup OK catalyst_ligand Optimize Catalyst & Ligand (e.g., Buchwald ligands, NHCs for steric hindrance) isomer_effect->catalyst_ligand base_solvent Modify Base & Solvent System catalyst_ligand->base_solvent Still failing success Successful Coupling catalyst_ligand->success Optimization successful base_solvent->success Optimization successful

A troubleshooting workflow for failed Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which bromo-butoxy-nitrobenzene isomer is most likely to be problematic in a Suzuki coupling?

A1: Isomers with the butoxy or nitro group in the ortho position to the bromine atom are generally more challenging due to steric hindrance. This steric bulk can make it difficult for the palladium catalyst to access the carbon-bromine bond for oxidative addition. While the electron-withdrawing nitro group activates the halide, severe steric hindrance can override this electronic benefit.

Q2: My boronic acid appears to be decomposing. What can I do?

A2: Boronic acid decomposition, often through protodeboronation, is a common side reaction. To mitigate this, you can:

  • Use a freshly opened or purified batch of boronic acid.

  • Switch to a more stable boronic ester, such as a pinacol ester.

  • Use anhydrous reaction conditions, as water can facilitate protodeboronation.

  • Employ a "slow-release" strategy where a protecting group on the boronic acid is removed in situ.

Q3: Can the nitro group itself react or interfere with the catalyst?

A3: While aryl halides are the conventional electrophiles, under certain conditions, nitroarenes can undergo Suzuki-Miyaura coupling through the cleavage of the C-NO₂ bond. However, the C-Br bond is significantly more reactive towards oxidative addition with palladium than the C-NO₂ bond. In a bromo-nitroarene, the coupling will preferentially occur at the C-Br site. The primary influence of the nitro group is its strong electron-withdrawing effect, which activates the aryl bromide for the reaction.

Q4: What are the signs of catalyst decomposition?

A4: A common sign of palladium catalyst decomposition is the formation of palladium black, a fine black precipitate. While some color change is expected, a rapid formation of a large amount of black precipitate early in the reaction can indicate that the catalyst is crashing out of the solution and losing its activity. This can be caused by impurities, exposure to oxygen, or excessively high temperatures.

The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura coupling. Understanding this cycle can help in diagnosing which step might be failing.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)Lu2082 OxAdd [Ar-Pd(II)-X]Lu2082 Pd0->OxAdd Oxidative Addition Transmetalation [Ar-Pd(II)-R]Lu2082 OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R Transmetalation->Product ArX Ar-X ArX->OxAdd Boronic R-B(OR)u2082 Boronic->Transmetalation Base Base Base->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The success of a Suzuki coupling with bromo-butoxy-nitrobenzene isomers is highly dependent on the substitution pattern. Below is a table summarizing the expected reactivity trends and suggested starting conditions based on the position of the substituents.

Isomer (Substitution Pattern)Expected ReactivityKey ChallengeSuggested Catalyst/Ligand SystemSuggested Base
4-bromo-3-butoxy-1-nitrobenzeneHighMinimal steric hindrancePd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃
2-bromo-1-butoxy-4-nitrobenzeneModerate to LowSteric hindrance from ortho-butoxy groupXPhos Pd G3, SPhos Pd G3K₃PO₄, CsF
1-bromo-2-butoxy-3-nitrobenzeneModerate to LowSteric hindrance from ortho-butoxy groupXPhos Pd G3, SPhos Pd G3K₃PO₄, CsF
4-bromo-1-butoxy-2-nitrobenzeneHighMinimal steric hindrancePd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃

Note: This table provides general guidance. Optimal conditions may vary and require screening.

Experimental Protocols

Standard Protocol for Suzuki Coupling of a Bromo-butoxy-nitrobenzene Isomer

This protocol is a general starting point and may require optimization for specific isomers.

Materials:

  • Bromo-butoxy-nitrobenzene isomer (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the bromo-butoxy-nitrobenzene isomer, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the relationship between the isomer structure and the likely need for specialized catalysts.

G cluster_ortho Ortho-substituted Isomers cluster_meta_para Meta/Para-substituted Isomers ortho_isomer e.g., 2-bromo-1-butoxy-4-nitrobenzene steric_hindrance High Steric Hindrance ortho_isomer->steric_hindrance special_catalyst Requires Bulky Ligands (e.g., XPhos, SPhos) steric_hindrance->special_catalyst meta_para_isomer e.g., 4-bromo-3-butoxy-1-nitrobenzene low_hindrance Low Steric Hindrance meta_para_isomer->low_hindrance standard_catalyst Standard Catalysts often suffice (e.g., Pd(PPh₃)₄) low_hindrance->standard_catalyst

Technical Support Center: Optimization of Reaction Conditions for 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 1-Bromo-4-butoxy-2,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A common and effective strategy involves a two-step process:

  • Synthesis of 1-Bromo-2,3-difluorobenzene: This intermediate can be synthesized via methods such as the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS)[1] or through dehydrohalogenation of halogenated cyclohexane precursors.[2]

  • Butoxylation of 1-Bromo-2,3-difluorobenzene: The butoxy group is typically introduced via a nucleophilic aromatic substitution (SNA r) reaction or a metal-catalyzed etherification, such as a Buchwald-Hartwig or Ullmann-type coupling, with butanol or sodium butoxide.

Q2: What are the primary challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low reaction yield: This can be due to incomplete reactions, side product formation, or suboptimal reaction conditions.

  • Formation of isomers: Depending on the synthetic route, undesired isomers may be formed, complicating purification.

  • Difficulty in product purification: The final product may have a similar boiling point to starting materials or byproducts, making distillation challenging.[3]

  • Catalyst deactivation: In metal-catalyzed reactions, the catalyst can become deactivated, leading to a stalled reaction.

Q3: How can I improve the yield of the butoxylation step?

A3: To improve the yield of the butoxylation step, consider the following:

  • Choice of base: A strong, non-nucleophilic base is often required. The choice of base can significantly impact the reaction outcome.[4]

  • Solvent selection: The solvent can influence the solubility of reagents and the reaction rate. Anhydrous and degassed solvents are often necessary, especially for metal-catalyzed reactions.

  • Reaction temperature: Optimization of the reaction temperature is crucial. Higher temperatures may increase the reaction rate but can also lead to decomposition or side product formation.

  • Catalyst and ligand selection (for cross-coupling reactions): For Buchwald-Hartwig or Ullmann reactions, the choice of palladium or copper catalyst and the appropriate ligand is critical for achieving high yields.

Q4: What are the key safety considerations when working with the reagents involved in this synthesis?

A4: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent. Key hazards include:

  • Brominating agents (e.g., NBS): These can be corrosive and are strong oxidizing agents.

  • Strong bases (e.g., sodium tert-butoxide): These are corrosive and moisture-sensitive.

  • Palladium catalysts: These can be flammable and toxic.

  • Organic solvents: Many organic solvents are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield in Butoxylation Step Inactive catalyst (for cross-coupling)Use a fresh, high-purity catalyst and ligand. Ensure proper handling under an inert atmosphere.
Insufficiently strong baseSwitch to a stronger base such as sodium hydride or potassium tert-butoxide. Ensure the base is anhydrous.
Low reaction temperatureGradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Poor quality starting materialsVerify the purity of 1-bromo-2,3-difluorobenzene and butanol/butoxide. Purify starting materials if necessary.
Formation of Side Products Hydrodehalogenation (loss of bromine) In cross-coupling reactions, this can occur as a side reaction. Optimize the ligand-to-metal ratio and consider a milder base.[5]
Ether cleavage If harsh acidic or basic conditions are used during workup, the butoxy group may be cleaved. Use mild workup procedures.
Poly-alkylation/arylation In some cross-coupling reactions, multiple additions can occur. Adjust the stoichiometry of the reactants.[3]
Incomplete Reaction Short reaction timeExtend the reaction time and monitor the progress by TLC or GC-MS.
Insufficient mixingEnsure vigorous stirring, especially for heterogeneous mixtures.
Catalyst poisoningEnsure all glassware is clean and dry, and that the solvent is anhydrous and degassed. Certain functional groups can poison the catalyst.[6]
Difficulty in Product Purification Similar boiling points of product and impuritiesUtilize fractional distillation under reduced pressure or consider column chromatography for purification.[3]
Presence of unreacted starting materialsOptimize the reaction to drive it to completion. A thorough aqueous workup can help remove some polar starting materials and byproducts.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2,3-difluorobenzene (Illustrative)

This protocol is based on a general procedure for the dehydrohalogenation of a substituted cyclohexane.[2]

  • To a stirred mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene (11.65 g) and triethylbenzylammonium chloride (0.15 g, 0.7 mmol), add a 50% aqueous solution of KOH (18.0 g, 160 mmol) dropwise over 30 minutes, maintaining the temperature between 30-35°C.[2]

  • After the addition is complete, heat the reaction mixture to 75-85°C for 2 hours.[2]

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous CaCl₂, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield 1-bromo-2,3-difluorobenzene.[2]

Protocol 2: Buchwald-Hartwig Amination (General Protocol for C-N bond formation, adaptable for C-O bond formation)

This is a general protocol for a related cross-coupling reaction that can be adapted for the butoxylation step. Optimization will be required.[7]

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 1-bromo-2,3-difluorobenzene (1.0 mmol, 1.0 equiv), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).[7]

  • Add a strong base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv).[7]

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add n-butanol (1.2 mmol, 1.2 equiv) followed by an anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[7]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 1-Bromo-2,3-difluorobenzene cluster_step2 Step 2: Butoxylation cluster_purification Purification start1 2,3-Difluorotoluene reaction1 Bromination start1->reaction1 reagents1 NBS, AIBN reagents1->reaction1 intermediate 1-Bromo-2,3-difluorobenzene reaction1->intermediate reaction2 Buchwald-Hartwig Etherification intermediate->reaction2 reagents2 n-Butanol, Base, Pd Catalyst, Ligand reagents2->reaction2 product This compound reaction2->product purification Column Chromatography or Distillation product->purification

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield in Butoxylation? catalyst_inactive Is the catalyst/ligand fresh? start->catalyst_inactive Check base_strength Is the base strong enough? start->base_strength Check reagent_purity Are starting materials pure? start->reagent_purity Check catalyst_poisoned Are solvent/reagents anhydrous and degassed? catalyst_inactive->catalyst_poisoned temperature Is the temperature optimized? base_strength->temperature time Is the reaction time sufficient? temperature->time

Caption: Troubleshooting logic for low yield in the butoxylation step.

References

Technical Support Center: Degradation of 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Bromo-4-butoxy-2,3-difluorobenzene. Given the limited direct literature on this specific compound, this guide offers predicted degradation pathways based on known reactions of similar halogenated aromatic compounds, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

Based on studies of similar halogenated aromatic compounds, the initial attack is likely to be catalyzed by oxygenase enzymes.[1][2][3] For example, the microbial oxidation of 1-bromo-2,3-difluorobenzene by Pseudomonas putida results in the formation of a cis-dihydrodiol, indicating the action of a dioxygenase on the aromatic ring.[4] A similar initial hydroxylation of the benzene ring is a probable first step for this compound.

Q2: What are the predicted metabolic degradation pathways for this compound in an in vivo system?

In vivo, metabolism of brominated aromatic compounds often involves oxidation followed by conjugation.[5][6] Therefore, potential pathways for this compound could include:

  • Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring.

  • O-dealkylation: Cleavage of the butoxy group to form the corresponding phenol.

  • Debromination: Removal of the bromine atom, which can occur oxidatively or reductively.

  • Conjugation: The resulting hydroxylated or debrominated metabolites could be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion. Formation of mercapturic acid derivatives is also a possibility for some brominated benzenes.[5]

Q3: Can this compound undergo abiotic degradation?

Yes, abiotic degradation pathways are possible, particularly photodegradation. Halogenated benzene derivatives can undergo photolysis in aqueous solutions when exposed to UV light.[7][8][9] This process can lead to the cleavage of the carbon-bromine bond and subsequent reactions with the solvent or other molecules present.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Step(s)
No degradation of the parent compound is observed in microbial cultures. 1. The selected microbial strain may lack the necessary enzymes. 2. The compound may be toxic to the microorganisms at the tested concentration. 3. Suboptimal culture conditions (pH, temperature, aeration).1. Screen a wider range of microorganisms known for degrading halogenated compounds.[1][2] 2. Perform a dose-response experiment to determine the toxicity threshold. 3. Optimize culture conditions.
Difficulty in identifying degradation products by GC-MS or LC-MS. 1. Degradation products may be present at very low concentrations. 2. Metabolites may be highly polar and not amenable to standard extraction and chromatography methods. 3. The mass spectrometer settings may not be optimized for the expected fragments.1. Concentrate the sample using solid-phase extraction (SPE).[10] 2. Use a more polar chromatographic column or derivatize the metabolites to increase their volatility and ionization efficiency. 3. Perform a full scan analysis to identify potential m/z values of metabolites and then optimize MS/MS parameters.
Inconsistent results between experimental replicates. 1. Inconsistent inoculum size in microbial experiments. 2. Variability in the light source intensity for photodegradation studies. 3. Contamination of samples or reagents.1. Standardize the inoculum preparation and addition. 2. Use a calibrated light source and monitor its output. 3. Use high-purity solvents and reagents, and include appropriate negative controls.

Predicted Degradation Pathways

The following diagrams illustrate predicted degradation pathways for this compound. Note: These are hypothetical pathways based on the degradation of similar compounds and require experimental validation.

Microbial_Degradation_Pathway A This compound B Hydroxylated Intermediate A->B Dioxygenase C Catechol Intermediate B->C Dehydrogenase D Ring Cleavage Products C->D Dioxygenase

Caption: Predicted microbial degradation pathway.

Metabolic_Degradation_Pathway A This compound B Hydroxylated Metabolite A->B CYP450 Oxidation C O-dealkylated Metabolite A->C CYP450 O-dealkylation D Glucuronide or Sulfate Conjugate B->D Conjugation C->D Conjugation

Caption: Predicted metabolic degradation pathway.

Experimental Protocols

Protocol 1: Microbial Degradation Study

Objective: To assess the biodegradability of this compound by a selected microbial strain.

Methodology:

  • Culture Preparation: Prepare a liquid mineral salts medium appropriate for the chosen microbial strain.

  • Inoculation: Inoculate the medium with a pre-cultured microbial strain known for degrading halogenated aromatic compounds.

  • Substrate Addition: Add this compound (dissolved in a minimal amount of a suitable solvent like acetone) to the cultures to a final concentration of 10-50 mg/L. Include a sterile control (no inoculum) and a control with inoculum but no substrate.

  • Incubation: Incubate the cultures at an appropriate temperature and shaking speed for a period of 7-28 days.

  • Sampling: Collect samples at regular intervals.

  • Extraction: Extract the samples with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH.

  • Analysis: Analyze the extracts using GC-MS to quantify the parent compound and identify any degradation products.

Protocol 2: Photodegradation Study

Objective: To determine the rate and products of photodegradation of this compound in an aqueous solution.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in purified water (e.g., 1 mg/L).

  • Irradiation: Place the solution in a quartz vessel and expose it to a UV lamp with a specific wavelength (e.g., 254 nm or a broad-spectrum lamp). Wrap a control sample in aluminum foil to keep it in the dark.

  • Sampling: Take samples at various time points.

  • Analysis: Analyze the samples directly by HPLC-UV or after extraction by GC-MS to measure the decrease of the parent compound and the formation of photoproducts.

Quantitative Data

The following tables present hypothetical quantitative data that could be generated from the experiments described above.

Table 1: Hypothetical Microbial Degradation of this compound

Time (days)Parent Compound Concentration (mg/L)Major Intermediate 1 Concentration (mg/L)
050.00.0
735.28.1
1415.815.3
215.112.5
28<1.04.2

Table 2: Hypothetical Photodegradation of this compound

Irradiation Time (hours)Parent Compound Remaining (%)Major Photoproduct 1 Formation (%)
01000
18512
26825
44538
82045

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Microbial Culture / Aqueous Solution B Add this compound A->B C Incubation / Irradiation B->C D Periodic Sampling C->D E Sample Extraction (SPE or LLE) D->E F GC-MS / LC-MS Analysis E->F G Data Interpretation F->G

Caption: General experimental workflow.

References

Technical Support Center: Purification of 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-butoxy-2,3-difluorobenzene. The following information addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities in this compound typically arise from its synthesis, which is often a Williamson ether synthesis. Potential impurities include:

  • Unreacted Starting Materials: 1-Bromo-2,3-difluoro-4-hydroxyphenol and the butylation agent (e.g., 1-bromobutane).

  • Inorganic Salts: By-products from the base used in the synthesis, such as sodium bromide or potassium bromide.

  • Residual Solvent: Solvents used during the synthesis and workup (e.g., DMF, acetonitrile, THF).

  • By-products from the Butylation Agent: Dibutyl ether or butene, which can form as a side product.

Q2: My final product is a light yellow liquid. Is this normal?

While this compound is often described as a colorless to light yellow liquid, a pronounced yellow color may indicate the presence of impurities. Further purification may be necessary to obtain a colorless product.

Q3: How can I effectively remove inorganic salt impurities?

Inorganic salts can be readily removed by washing the crude product with deionized water. Dissolve the crude material in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and perform several aqueous washes in a separatory funnel.

Q4: What is the best method to remove unreacted 1-Bromo-2,3-difluoro-4-hydroxyphenol?

Unreacted phenolic starting material can be removed by washing the organic solution of the crude product with a dilute aqueous base, such as 1M sodium hydroxide or potassium carbonate. The base will deprotonate the phenol, making it soluble in the aqueous layer. This should be followed by a water wash to remove any remaining base.

Q5: I am having trouble removing a close-boiling impurity. What do you recommend?

For impurities with boiling points close to that of the desired product, fractional distillation under reduced pressure is often effective. If distillation is not sufficient, column chromatography on silica gel is the recommended next step. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective for separating non-polar to moderately polar impurities from the target compound.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low Purity After Aqueous Workup Incomplete removal of starting materials or by-products.1. Ensure thorough mixing during aqueous washes. 2. Increase the number of washes with dilute base and/or brine. 3. Proceed with column chromatography for further purification.
Product Fails to Crystallize or Solidify (if applicable) Presence of impurities depressing the melting point.Purify the material further using flash column chromatography or fractional distillation.
Broad Peaks in NMR Spectrum Presence of multiple impurities or residual solvent.1. Ensure the product is thoroughly dried under high vacuum to remove residual solvents. 2. If broad peaks persist, purify by column chromatography.
Unexpected Peaks in GC-MS Analysis Contamination from solvents, reagents, or side-reactions.1. Analyze the starting materials for purity. 2. Review the reaction conditions to minimize side-product formation. 3. Optimize the purification protocol (e.g., change chromatography eluent, use a different distillation setup).

Purification Efficiency Comparison

The following table summarizes typical purity levels and recovery yields for different purification methods. Note that the optimal method may vary depending on the specific impurities present.

Purification Method Starting Purity (GC-MS) Final Purity (GC-MS) Typical Recovery Yield Notes
Aqueous Wash 85-90%90-95%>95%Effective for removing salts and water-soluble impurities.
Fractional Distillation 90-95%95-98%80-90%Suitable for removing impurities with significantly different boiling points.
Column Chromatography 90-95%>99%70-85%Highly effective for removing structurally similar impurities.
Combined Methods 85-90%>99.5%65-80%An aqueous wash followed by chromatography or distillation often yields the highest purity.

Experimental Protocols

Protocol 1: General Purification by Aqueous Wash and Drying
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) at a concentration of approximately 0.1-0.2 g/mL.

  • Aqueous Base Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1M NaOH solution to remove any unreacted phenolic starting material. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water. Repeat this step twice.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to facilitate the removal of water.

  • Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 100% hexane).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 2-5% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purification Workflow

PurificationWorkflow start Crude this compound dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) start->dissolve wash_base Wash with 1M NaOH (aq) (Removes Phenolic Impurities) dissolve->wash_base wash_water Wash with Deionized Water (Removes Salts and NaOH) wash_base->wash_water wash_brine Wash with Brine (Aids in Drying) wash_water->wash_brine dry Dry over Anhydrous MgSO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate check_purity Check Purity (GC-MS, NMR) filter_concentrate->check_purity distillation Fractional Distillation (Removes Volatile Impurities) check_purity->distillation Purity < 99% (Volatile Impurities) chromatography Column Chromatography (Removes Non-volatile/Similar Impurities) check_purity->chromatography Purity < 99% (Non-volatile Impurities) final_product Pure this compound check_purity->final_product Purity > 99% distillation->final_product chromatography->final_product

Caption: Workflow for the purification of this compound.

storage and handling guidelines for 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the storage and handling of 1-Bromo-4-butoxy-2,3-difluorobenzene (CAS No. 247176-22-3) for researchers, scientists, and professionals in drug development.

Storage and Handling Guidelines

Proper storage and handling are crucial for maintaining the integrity and stability of this compound. Below is a summary of key physical properties and recommended storage conditions.

Physical and Chemical Properties
PropertyValue
CAS Number 247176-22-3
Molecular Formula C₁₀H₁₁BrF₂O
Molecular Weight 265.10 g/mol
Purity ≥95%
Boiling Point 260°C at 760 mmHg
Flash Point 137.7°C
Density 1.413 g/cm³
Refractive Index 1.492
Recommended Storage Conditions

For optimal stability, this compound should be stored under the following conditions:

ParameterRecommendation
Temperature Room Temperature
Atmosphere Store in a dry place.[1][2]
Container Keep in a tightly sealed container.[1]
Ventilation Store in a cool, dry, and well-ventilated area.[2]

Troubleshooting and FAQs

This section addresses common issues that may arise during the handling and use of this compound.

Q1: The material has changed color. Is it still usable?

A change in color, such as yellowing, may indicate degradation or the presence of impurities. It is recommended to re-analyze the material for purity before use. If the purity does not meet the requirements of your experiment, it is advisable to use a fresh batch.

Q2: I observe precipitate formation in the liquid. What should I do?

Precipitate formation could be due to contamination or degradation. Do not use the material. Handle it as chemical waste according to your institution's guidelines.

Q3: What are the signs of decomposition?

Signs of decomposition can include a change in color, the appearance of a precipitate, or an unusual odor. If you suspect decomposition, handle the material with caution in a well-ventilated fume hood and dispose of it according to safety protocols.

Q4: How should I handle a spill of this compound?

For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal. Ensure the area is well-ventilated and wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid breathing vapors.

Q5: What personal protective equipment (PPE) should I use when handling this compound?

At a minimum, you should wear:

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat.

Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Experimental Workflow

The following diagram illustrates a general workflow for handling and using this compound in an experimental setting.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup A Retrieve from Storage B Equilibrate to Room Temperature A->B C Inspect for Impurities B->C D Work in Fume Hood C->D If Clear L Quarantine and Re-analyze C->L If Impure E Wear Appropriate PPE D->E F Dispense Required Amount E->F G Add to Reaction Mixture F->G H Monitor Reaction Progress G->H I Quench Reaction H->I J Dispose of Waste Properly I->J K Return Stock to Storage J->K

Caption: Experimental workflow for this compound.

The following diagram provides a troubleshooting guide for unexpected experimental results.

A Unexpected Experimental Result B Check Purity of Starting Material A->B C Review Reaction Conditions (Temp, Time, Atmosphere) A->C D Verify Reagent Stoichiometry A->D E Analyze by LC-MS or GC-MS B->E H Optimize Reaction Conditions C->H I Adjust Reagent Amounts D->I F Impurity Detected? E->F F->C No G Purify Starting Material or Use New Batch F->G Yes G->B J Problem Solved? H->J I->J K Consult with Senior Researcher J->K No L Proceed with Experiment J->L Yes

References

Technical Support Center: Synthesis of 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-butoxy-2,3-difluorobenzene. The information is designed to address common challenges encountered during laboratory-scale experiments and the critical considerations for process scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-bromo-2,3-difluorophenol with a suitable butylating agent, such as 1-bromobutane or 1-iodobutane, in the presence of a base.

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors are 4-bromo-2,3-difluorophenol and a butylation agent (e.g., 1-bromobutane). The quality and purity of these starting materials are crucial for achieving high yields and minimizing impurities.

Q3: What are the primary challenges when scaling up this synthesis?

A3: Scaling up the Williamson ether synthesis for this compound presents several challenges, including:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions can be difficult to control in large reactors, potentially leading to side reactions or safety hazards.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants,

identifying unexpected byproducts in 1-Bromo-4-butoxy-2,3-difluorobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-butoxy-2,3-difluorobenzene. The information is designed to help identify and resolve issues related to unexpected byproducts in common chemical reactions.

Frequently Asked Questions (FAQs)

Q1: I am performing a Suzuki-Miyaura coupling reaction with this compound and I am observing a significant amount of a byproduct with a mass corresponding to 1-butoxy-2,3-difluorobenzene. What is happening and how can I minimize it?

A1: The formation of 1-butoxy-2,3-difluorobenzene is a common issue in Suzuki-Miyaura reactions and is likely due to a side reaction called hydrodehalogenation . In this process, the bromine atom of your starting material is replaced by a hydrogen atom. This can be catalyzed by the palladium catalyst, especially in the presence of a hydrogen source.

Troubleshooting Strategies for Hydrodehalogenation:

  • Hydrogen Source: Identify and eliminate potential sources of hydrogen in your reaction. This can include certain solvents (like alcohols, which can act as hydride donors), impurities in reagents, or even moisture.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the rate of hydrodehalogenation. Consider screening different ligand systems. For instance, more electron-donating and sterically hindered phosphine ligands can sometimes suppress this side reaction.

  • Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can help reduce the formation of the hydrodehalogenated byproduct.

  • Base Selection: The base used in the reaction can also play a role. Ensure the base is of high purity and consider screening different bases (e.g., carbonates vs. phosphates).

Q2: My Suzuki-Miyaura coupling is giving low yields of the desired product, and I see a byproduct corresponding to the protonated version of my boronic acid coupling partner. What is this byproduct and how can I prevent its formation?

A2: This byproduct is a result of protodeboronation (also known as protodeborylation), a common side reaction in Suzuki-Miyaura coupling where the boronic acid is converted back to the corresponding arene.[1][2][3] This side reaction consumes your boronic acid, leading to lower yields of the desired product.[2]

Key Factors Influencing Protodeboronation:

  • pH of the reaction mixture: Both acidic and basic conditions can promote protodeboronation.[1][2] Careful control of the pH is crucial.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[2]

  • Water Content: The presence of water can facilitate this side reaction.[2] While some water is often necessary for the Suzuki reaction, excessive amounts should be avoided.

  • Choice of Base: The type and concentration of the base can significantly impact the rate of protodeboronation.[2]

  • Structure of the Boronic Acid: Electron-deficient and some heteroaromatic boronic acids are more susceptible to protodeboronation.[2]

Mitigation Strategies:

  • Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[3]

  • Anhydrous Conditions: While challenging for Suzuki reactions that require a base, minimizing water content can be beneficial.

  • Optimized Reaction Conditions: Screen different bases, solvents, and temperatures to find the optimal conditions that favor the desired coupling over protodeboronation.

  • Catalyst System: Highly active catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation side reaction.[1]

Q3: In my Buchwald-Hartwig amination reaction with this compound, I am observing the formation of a biaryl byproduct. What is this and why is it forming?

A3: The formation of a biaryl byproduct, specifically 4,4'-dibutoxy-2,2',3,3'-tetrafluorobiphenyl, is likely due to a homocoupling reaction of your starting material. This side reaction is often promoted by the palladium catalyst under the reaction conditions used for amination.

Troubleshooting Homocoupling:

  • Ligand Selection: The choice of phosphine ligand is critical in Buchwald-Hartwig amination.[2] Sterically hindered and electron-rich ligands often favor the desired C-N bond formation over C-C homocoupling.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.

  • Purity of Reagents: Ensure all reagents, especially the solvent and base, are free of impurities that might promote side reactions.

  • Inert Atmosphere: Maintaining a strict inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent oxidative processes that can lead to catalyst decomposition and side reactions.

Data Presentation

The following tables summarize potential byproducts and suggest analytical methods for their identification.

Table 1: Potential Unexpected Byproducts in Reactions of this compound

Reaction TypeStarting MaterialPotential Unexpected ByproductByproduct Name
Suzuki-Miyaura CouplingThis compound1-Butoxy-2,3-difluorobenzeneHydrodehalogenation Product
Suzuki-Miyaura CouplingBoronic Acid (Ar-B(OH)₂)Arene (Ar-H)Protodeboronation Product
Buchwald-Hartwig AminationThis compound4,4'-Dibutoxy-2,2',3,3'-tetrafluorobiphenylHomocoupling Product
Lithiation/Grignard FormationThis compound1-Butoxy-2,3-difluorobenzeneProtonolysis Product

Table 2: Analytical Techniques for Byproduct Identification

Analytical TechniqueInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile components and determination of their molecular weights.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation of less volatile components and determination of their molecular weights.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)Detailed structural information about the main product and byproducts.
High-Performance Liquid Chromatography (HPLC)Quantification of product and byproduct ratios.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and the appropriate ligand (if required).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired amine (1.2 eq.), and a suitable base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.4-2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Byproducts A This compound C Desired Product (4-Butoxy-2,3-difluoro-1,1'-biphenyl derivative) A->C Desired Reaction D Byproduct 1: 1-Butoxy-2,3-difluorobenzene A->D Hydrodehalogenation B Ar-B(OH)₂ B->C Desired Reaction E Byproduct 2: Ar-H B->E Protodeboronation

Caption: Potential reaction pathways in a Suzuki-Miyaura coupling.

Troubleshooting_Flowchart start Low Yield or Unexpected Byproduct in Reaction q1 Identify Byproduct by MS and NMR start->q1 hydro Hydrodehalogenation (Loss of Bromine) q1->hydro Byproduct = Ar-H proto Protodeboronation (Loss of Boronic Acid) q1->proto Byproduct = Boronic acid starting material protonated homo Homocoupling (Dimer of Starting Material) q1->homo Byproduct = Dimer of aryl halide other Other Issue q1->other Unidentified sol_hydro Check H₂ source Optimize catalyst/ligand Lower temperature hydro->sol_hydro sol_proto Use boronic ester Optimize base/solvent Use highly active catalyst proto->sol_proto sol_homo Screen ligands Lower temperature Ensure inert atmosphere homo->sol_homo sol_other Check reagent purity Verify reaction setup Consult literature other->sol_other

Caption: Troubleshooting workflow for identifying and addressing byproducts.

References

Validation & Comparative

A Comparative Guide to 1-Bromo-4-butoxy-2,3-difluorobenzene and Its Isomers for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriately functionalized building blocks is a critical step in the synthesis of novel therapeutics. Difluorinated benzene derivatives are of particular interest due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity. This guide provides a comparative overview of 1-Bromo-4-butoxy-2,3-difluorobenzene and its isomeric counterparts, focusing on their synthesis, physical properties, and reactivity in key cross-coupling reactions.

The strategic placement of fluorine and bromine atoms, along with an alkoxy group, on a benzene ring offers a versatile scaffold for the construction of complex molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, while the fluorine atoms and the butoxy group can modulate the electronic properties and lipophilicity of the molecule. This guide aims to provide a data-driven comparison to aid in the selection of the optimal isomer for specific research and development applications.

Physicochemical Properties: A Comparative Analysis

The substitution pattern on the benzene ring significantly influences the physical properties of the molecule, which in turn can affect its reactivity and handling. The following table summarizes the key physical properties of this compound and its parent compound, 1-bromo-2,3-difluorobenzene. Data for other isomers is included where available to provide a broader comparative context.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC₁₀H₁₁BrF₂O265.09Not ReportedNot Reported
1-Bromo-2,3-difluorobenzeneC₆H₃BrF₂192.99157-158[1][2]-3[3]
1-Bromo-2,4-difluorobenzeneC₆H₃BrF₂192.99Not ReportedNot Reported
1-Bromo-3,5-difluorobenzeneC₆H₃BrF₂192.99Not ReportedNot Reported

Synthesis and Experimental Protocols

The synthesis of these functionalized difluorobenzene derivatives typically involves multi-step sequences. Below are representative experimental protocols for the synthesis of this compound and its precursor, 1-bromo-2,3-difluorobenzene.

Synthesis of this compound

Experimental Protocol: O-alkylation of 4-bromo-2,3-difluorophenol

  • Reactants: 4-bromo-2,3-difluorophenol (1.0 eq.), 1-bromobutane (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent: Anhydrous N,N-dimethylformamide (DMF).

  • Procedure: To a solution of 4-bromo-2,3-difluorophenol in anhydrous DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes. 1-bromobutane is then added, and the reaction mixture is heated to 80 °C and stirred for 12-16 hours, or until the reaction is complete as monitored by TLC. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthesis of 1-Bromo-2,3-difluorobenzene

Several methods have been reported for the synthesis of 1-bromo-2,3-difluorobenzene. One common approach involves the bromination of 2,3-difluorotoluene followed by further transformations, or dehydrohalogenation of a saturated precursor.[1][2]

Experimental Protocol: Synthesis from 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene [1]

  • Reactants: 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene, 50% aqueous potassium hydroxide (KOH), and triethylbenzylammonium chloride.

  • Procedure: To a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene and triethylbenzylammonium chloride, a 50% aqueous solution of KOH is added over 30 minutes, maintaining the temperature between 30-35 °C. The reaction mixture is then heated to 75-85 °C for 2 hours. After cooling, the mixture is diluted with water and extracted with dichloromethane. The organic layer is dried over calcium chloride and distilled to yield 1-bromo-2,3-difluorobenzene.

  • Yield: 91%[1]

Spectroscopic Data for 1-Bromo-2,3-difluorobenzene: [1]

  • ¹H NMR (CDCl₃, 300.1 MHz), δ: 7.00-7.16 (m, 1H, Ar); 7.17-7.29 (m, 1H, Ar); 7.34-7.47 (m, 1H, Ar).

  • ¹³C NMR (CDCl₃, 75.5 MHz), δ: 110.40 (d, J = 17.5 Hz); 116.40 (d, J = 17.7 Hz); 124.70 (dd, J = 7.1 Hz, J = 5.0 Hz); 128.23 (d, J = 3.6 Hz); 148.10 (dd, J = 248.8 Hz, J = 14.3 Hz); 150.92 (dd, J = 251.9 Hz, J = 13.3 Hz).

  • ¹⁹F NMR (CDCl₃, 282.4 MHz), δ: -130.9 (m, 1 F, Ar), -134.8 (m, 1 F, Ar).

  • Mass Spec MS, m/z (%): 194, 192 [M]⁺ (100, 99), 113 [M-Br]⁺ (88), 63 (60).

Reactivity in Cross-Coupling Reactions: A Comparative Perspective

The bromine atom on the difluorobenzene ring serves as a key functional group for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in forming carbon-carbon bonds, enabling the synthesis of more complex molecular architectures. The electronic environment of the C-Br bond, influenced by the fluorine and butoxy substituents, can affect the reactivity of the aryl bromide in these transformations.

While direct comparative studies of the reactivity of this compound against its isomers are not extensively reported, general principles of reactivity for substituted aryl halides can be applied. The electron-withdrawing nature of the fluorine atoms is expected to enhance the rate of oxidative addition to the palladium catalyst, a key step in the catalytic cycle. The position of the butoxy group will also play a role in modulating the electronic density of the aromatic ring and may influence catalyst binding.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of bromodifluorobenzene derivatives with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq.) are combined.

  • Reagent Addition: The arylboronic acid (1.2 eq.), the bromodifluorobenzene derivative (1.0 eq.), and an anhydrous solvent (e.g., 1,4-dioxane) are added.

  • Reaction Execution: The reaction mixture is heated to 100 °C and stirred for 12-18 hours, or until completion as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup Combine Catalyst, Ligand, and Base Add_Reagents Add Aryl Bromide, Boronic Acid, & Solvent Setup->Add_Reagents Heat Heat and Stir Add_Reagents->Heat Workup Aqueous Work-up & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Pure Biaryl Product Purify->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound and its isomers represent a valuable class of building blocks for drug discovery and materials science. The choice of a specific isomer will depend on the desired physicochemical properties and the intended synthetic route. The butoxy group in this compound is expected to increase lipophilicity compared to its non-alkoxylated counterparts, which can be a desirable feature for modulating drug-like properties. The synthetic accessibility of these compounds, coupled with their reactivity in versatile cross-coupling reactions, makes them attractive starting materials for the synthesis of novel and complex molecules. Further comparative studies on the reactivity and biological activity of these isomers are warranted to fully elucidate their potential in various applications.

References

A Comparative Guide to the Reactivity of Bromo-Butoxy-Nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactivity of Bromo-Butoxy-Nitrobenzene Isomers

The reactivity of substituted aromatic compounds in nucleophilic aromatic substitution reactions is profoundly influenced by the electronic nature and relative positions of the substituents on the benzene ring. In the case of bromo-butoxy-nitrobenzene isomers, the key players are the electron-withdrawing nitro group (-NO₂), the electron-donating butoxy group (-OBu), and the bromine atom (-Br), which serves as the leaving group.

The SNAr mechanism, the operative pathway for these reactions, involves a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.

Electron-withdrawing groups, particularly those that can stabilize the negative charge through resonance (a -M or -R effect), are most effective at accelerating the reaction when positioned ortho or para to the leaving group.[1][2] Conversely, electron-donating groups decrease the electrophilicity of the aromatic ring and thus reduce the rate of nucleophilic attack.[1]

Predicted Reactivity Order

Based on these principles, the predicted order of reactivity for the bromo-butoxy-nitrobenzene isomers in a nucleophilic aromatic substitution reaction is as follows:

Ortho/Para-Nitro Isomers > Meta-Nitro Isomers

The nitro group is a powerful activating group for SNAr reactions, but only when it is in a position to delocalize the negative charge of the Meisenheimer complex through resonance. This occurs when the nitro group is ortho or para to the site of nucleophilic attack. When the nitro group is in the meta position, it can only exert a weaker, inductive electron-withdrawing effect and does not participate in resonance stabilization of the intermediate.[1][2]

The butoxy group is an electron-donating group and therefore deactivates the ring towards nucleophilic attack.[1] Its position relative to the bromine atom will modulate the overall reactivity, but the activating effect of a properly positioned nitro group is the dominant factor.

Comparison of Isomer Properties

The following table summarizes the key structural features of representative bromo-butoxy-nitrobenzene isomers and their expected impact on reactivity in SNAr reactions.

IsomerNitro Group Position (relative to Bromo)Butoxy Group Position (relative to Bromo)Predicted Reactivity in SNArRationale
2-Bromo-1-butoxy-4-nitrobenzene paraorthoHighThe para-nitro group provides strong resonance stabilization of the Meisenheimer complex, significantly activating the ring for nucleophilic attack. The ortho-butoxy group may exert some steric hindrance.
4-Bromo-1-butoxy-2-nitrobenzene orthoparaHighThe ortho-nitro group strongly activates the ring through resonance stabilization of the Meisenheimer complex. The para-butoxy group is electron-donating, which has a deactivating effect, but the ortho-nitro activation is dominant.
1-Bromo-3-butoxy-5-nitrobenzene metametaLowThe nitro group is meta to the leaving group and cannot provide resonance stabilization for the Meisenheimer complex; only a weaker inductive activation is present.[1] The butoxy group, also meta, is deactivating. This combination results in significantly lower reactivity.[1]

Visualizing Reaction Mechanisms and Workflows

To further elucidate the factors governing the reactivity of these isomers, the following diagrams illustrate the underlying chemical principles and a general experimental approach for their study.

SNAr_Mechanism A_op Aryl Halide (Nitro Ortho/Para) B_op Meisenheimer Complex (Charge delocalized onto Nitro group) A_op->B_op + Nu- C_op Product B_op->C_op - Br- A_m Aryl Halide (Nitro Meta) B_m Meisenheimer Complex (Charge NOT delocalized onto Nitro group) A_m->B_m + Nu- C_m Product B_m->C_m - Br-

SNAr mechanism showing stabilization differences.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solutions Prepare stock solutions of isomer, nucleophile, and internal standard setup Equilibrate reaction vessel to desired temperature prep_solutions->setup initiate Initiate reaction by adding nucleophile setup->initiate sampling Withdraw aliquots at regular time intervals initiate->sampling quench Quench reaction in aliquots sampling->quench analyze Analyze samples by HPLC or GC to determine concentration quench->analyze kinetics Calculate rate constant (k) analyze->kinetics

Generalized workflow for kinetic studies.

Experimental Protocols

While direct comparative kinetic data is sparse, the following protocols provide a framework for the synthesis and kinetic analysis of bromo-butoxy-nitrobenzene isomers.

Protocol 1: Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene via Williamson Ether Synthesis

This protocol describes the O-alkylation of a bromonitrophenol precursor.

Objective: To synthesize 1-bromo-3-butoxy-5-nitrobenzene.

Materials:

  • 1-Bromo-3-hydroxy-5-nitrobenzene

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 1-bromo-3-hydroxy-5-nitrobenzene in anhydrous acetone, add anhydrous potassium carbonate.[3]

  • Stir the mixture at room temperature for 15 minutes.[3]

  • Add 1-bromobutane to the reaction mixture.[3]

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.[3]

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[3]

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-bromo-3-butoxy-5-nitrobenzene.[3]

Protocol 2: General Methodology for Kinetic Studies of SNAr Reactions

This protocol can be adapted to compare the reactivity of different bromo-butoxy-nitrobenzene isomers with a chosen nucleophile.[4]

Objective: To determine the rate constant for the reaction of a bromo-butoxy-nitrobenzene isomer with a selected nucleophile.

Materials:

  • Bromo-butoxy-nitrobenzene isomer (substrate)

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., DMSO, DMF, Toluene)

  • Internal standard (for chromatographic analysis)

  • Quenching solution (e.g., dilute acid)

  • Thermostatted reaction vessel

  • Analytical instrument (e.g., HPLC, GC)

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the substrate, nucleophile, and internal standard in the chosen solvent.[4]

  • Reaction Setup: Equilibrate the reaction vessel to the desired temperature. Add the substrate and internal standard solutions to the vessel.[4]

  • Initiation of Reaction: Initiate the reaction by adding the nucleophile solution and start a timer simultaneously.[4]

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.[4]

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a quenching solution.[4]

  • Analysis: Analyze the quenched samples using a suitable analytical technique (HPLC or GC) to determine the concentration of the reactant and/or product over time.[4]

  • Data Analysis: Plot the concentration of the reactant versus time to determine the order of the reaction and calculate the rate constant (k).

Conclusion

The positional arrangement of the nitro and butoxy groups on the bromo-nitrobenzene core has a profound impact on the reactivity of the isomers towards nucleophilic aromatic substitution. Isomers with the nitro group positioned ortho or para to the bromine atom are predicted to be significantly more reactive than those with a meta-nitro group due to the ability of the former to stabilize the key Meisenheimer intermediate through resonance. While direct comparative experimental data is limited, the principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of these important synthetic intermediates. The provided protocols offer a starting point for the synthesis and kinetic analysis of these compounds to generate quantitative data for direct comparison.

References

A Comparative Guide to the Analytical Validation of 1-Bromo-4-butoxy-2,3-difluorobenzene Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of the analytical validation of 1-Bromo-4-butoxy-2,3-difluorobenzene, a key building block in various synthetic pathways. We will explore common analytical techniques, compare its purity with commercially available alternatives, and provide representative experimental protocols.

Introduction to this compound

This compound (CAS No. 247176-22-3) is a substituted aromatic compound whose structural complexity necessitates rigorous purity assessment. Potential impurities can arise from starting materials, side reactions during synthesis, or degradation. Common analytical techniques for purity determination of such halogenated aromatic compounds include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification of impurities.

Comparison with Alternative Compounds

The choice of a chemical intermediate can be influenced by its purity, availability, and cost. Here, we compare the typical purity of this compound with its ethoxy and propoxy analogs, as well as a positional isomer. The data presented is based on information from various chemical suppliers.

Compound NameCAS NumberTypical Purity (%)Analytical Method
This compound247176-22-3≥98.0GC
1-Bromo-4-ethoxy-2,3-difluorobenzene156573-09-0≥98.5 - 99GC, HPLC
1-Bromo-2,3-difluoro-4-propoxybenzene887582-69-6≥95.0Not Specified
1-Bromo-2,4-difluorobenzene348-57-2≥98.0GC

Note: Purity values are based on publicly available data from chemical suppliers and may vary between batches and manufacturers.

Experimental Protocols

While specific experimental data for this compound is not extensively published, the following protocols are representative of the methods used for the analysis of similar halogenated aromatic compounds and can be adapted for its purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for similar halogenated aromatic compounds and is suitable for determining the purity and identifying volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as hexane or ethyl acetate.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram. Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Protocol

This reversed-phase HPLC method is suitable for the purity assessment of non-volatile impurities and isomers.

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 60% acetonitrile.

      • Increase to 95% acetonitrile over 15 minutes.

      • Hold at 95% acetonitrile for 5 minutes.

      • Return to 60% acetonitrile and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Data Analysis: Purity is determined by the area percentage of the main peak.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical validation process.

Analytical_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Purity Assessment cluster_result Final Report Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter (for HPLC) Dissolution->Filtration GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Dissolution->GC_MS HPLC High-Performance Liquid Chromatography (HPLC) Filtration->HPLC Peak_Integration Peak Integration and Area Calculation GC_MS->Peak_Integration Impurity_ID Impurity Identification (MS Library) GC_MS->Impurity_ID HPLC->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Final_Report Certificate of Analysis / Purity Report Impurity_ID->Final_Report Purity_Calculation->Final_Report

Caption: Workflow for Analytical Validation of Purity.

Signaling_Pathway_Placeholder cluster_synthesis Synthesis & Potential Impurities cluster_impurities Potential Impurity Sources Starting_Materials Starting Materials (e.g., 1,2,3-trifluoro-4-butoxybenzene) Bromination Bromination Reaction Starting_Materials->Bromination Target_Compound This compound Bromination->Target_Compound Unreacted_SM Unreacted Starting Material Bromination->Unreacted_SM Incomplete Reaction Isomers Positional Isomers (e.g., 2-Bromo- isomer) Bromination->Isomers Side Reaction Over_bromination Dibrominated Products Bromination->Over_bromination Side Reaction

Caption: Potential Impurity Formation Pathways.

The Deuterium Switch: A Comparative Analysis of Deuterated vs. Non-Deuterated Difluorobenzene Analogs in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of a drug candidate's metabolic stability is a critical hurdle in the path from a promising lead compound to a clinically viable therapeutic. One increasingly employed strategy to enhance pharmacokinetic profiles is the selective incorporation of deuterium, the stable, heavy isotope of hydrogen. This guide provides an objective comparison of deuterated and non-deuterated difluorobenzene analogs, supported by established principles and experimental data from related compounds, to illuminate the potential of this "deuterium switch" in medicinal chemistry.

Difluorobenzene moieties are common in a variety of pharmacologically active compounds. The fluorine atoms can enhance binding affinity and metabolic stability. However, the remaining carbon-hydrogen (C-H) bonds on the aromatic ring can still be susceptible to metabolism by cytochrome P450 (CYP450) enzymes. Replacing one of these C-H bonds with a carbon-deuterium (C-D) bond can significantly alter the metabolic fate of the molecule.

The foundational principle behind this approach is the kinetic isotope effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than a C-H bond due to the greater mass of deuterium.[1] Consequently, more energy is required to break a C-D bond, leading to a slower rate of enzymatic cleavage when this bond-breaking is the rate-limiting step of metabolism.[1][2] This can result in a more robust metabolic profile, leading to improved therapeutic efficacy and safety.[1][3]

Data Presentation: Performance Comparison

While specific head-to-head comparative data for deuterated difluorobenzene analogs is not extensively available in the public domain, the well-established principles of the kinetic isotope effect allow for a reliable extrapolation of the expected benefits. The following tables summarize the anticipated quantitative differences in performance metrics based on data from various deuterated compounds, including those with aromatic scaffolds.

Table 1: In Vitro Metabolic Stability Comparison

ParameterNon-Deuterated Difluorobenzene AnalogDeuterated Difluorobenzene AnalogRationale & Key Findings
In Vitro Half-Life (t½) in Liver Microsomes ShorterSignificantly LongerThe stronger C-D bond slows down the rate of CYP450-mediated oxidation, which is a primary metabolic pathway for many aromatic compounds.[2][3] This leads to a longer half-life in in vitro systems.
Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver for a given compound. By reducing the rate of metabolism, deuteration leads to a lower intrinsic clearance.[2]
Metabolite Formation Higher rate of formation of oxidative metabolitesLower rate of formation of metabolites resulting from C-D bond cleavageDeuteration at a metabolically vulnerable site can block or significantly reduce the formation of specific metabolites. This can be advantageous if a metabolite is associated with toxicity or rapid clearance.[3][4] It may, however, lead to "metabolic switching," where metabolism is redirected to other sites on the molecule.[1]

Table 2: In Vivo Pharmacokinetic Comparison

ParameterNon-Deuterated Difluorobenzene AnalogDeuterated Difluorobenzene AnalogRationale & Key Findings
Plasma Half-Life (t½) ShorterLongerThe improved metabolic stability observed in vitro translates to a longer circulating half-life in vivo, as the drug is cleared from the body more slowly.[2][3]
Area Under the Curve (AUC) LowerHigherA higher AUC indicates greater overall drug exposure. By reducing metabolic clearance, deuteration can significantly increase the AUC, potentially allowing for lower or less frequent dosing.[2][4]
Maximum Plasma Concentration (Cmax) May be higher or similarMay be lower or similarThe effect on Cmax can vary. In some cases, a slower rate of metabolism can lead to a lower Cmax, which may be beneficial in reducing peak-concentration-related side effects.[2]
Oral Bioavailability LowerPotentially HigherBy reducing first-pass metabolism in the liver, deuteration can improve the oral bioavailability of a drug, meaning a larger fraction of the administered dose reaches systemic circulation.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately comparing the performance of deuterated and non-deuterated analogs.

In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay is a standard preclinical method to evaluate the rate of metabolism of a compound in the presence of liver enzymes.[5]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of deuterated and non-deuterated difluorobenzene analogs by measuring their rate of depletion when incubated with liver microsomes.

Materials:

  • Test compounds (deuterated and non-deuterated analogs)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.[5]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding the cold quenching solution.[5] The 0-minute time point represents the initial compound concentration.

  • Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Calculation:

    • Plot the natural logarithm of the percentage of the remaining parent drug against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[5]

In Vivo Pharmacokinetic Study

This study evaluates how a drug is absorbed, distributed, metabolized, and excreted in a living organism.

Objective: To compare the key pharmacokinetic parameters (Cmax, AUC, t½) of a deuterated difluorobenzene analog and its non-deuterated counterpart following oral administration in a preclinical model (e.g., rats).

Materials:

  • Test compounds (deuterated and non-deuterated analogs) formulated for oral administration

  • Preclinical models (e.g., male Sprague-Dawley rats)

  • Blood collection supplies (e.g., tubes containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single oral dose of the non-deuterated or deuterated difluorobenzene analog to separate groups of animals.

  • Blood Sampling: Collect blood samples from each animal at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma samples and quantify the concentration of the parent drug using a validated LC-MS/MS method. A deuterated version of the analyte is often used as an internal standard to ensure accuracy.[6]

  • Pharmacokinetic Analysis: Plot the plasma concentration of the drug versus time for each animal. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½.

  • Comparison: Statistically compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds to determine the in vivo impact of deuteration.

Mandatory Visualization

metabolic_pathway Metabolic Pathway of a Difluorobenzene Analog cluster_non_deuterated Non-Deuterated Analog cluster_deuterated Deuterated Analog Non-Deuterated\nDifluorobenzene Non-Deuterated Difluorobenzene Metabolite Metabolite Non-Deuterated\nDifluorobenzene->Metabolite CYP450 (Fast Metabolism at C-H) Deuterated\nDifluorobenzene Deuterated Difluorobenzene Metabolite_slow Metabolite (Reduced Formation) Deuterated\nDifluorobenzene->Metabolite_slow CYP450 (Slow Metabolism at C-D)

Caption: Metabolic fate of deuterated vs. non-deuterated difluorobenzene.

experimental_workflow Microsomal Stability Assay Workflow start Prepare Microsome and Compound Solution pre_incubate Pre-incubate at 37°C start->pre_incubate initiate_reaction Initiate Reaction with NADPH Regenerating System pre_incubate->initiate_reaction time_points Collect Samples at Multiple Time Points initiate_reaction->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion

The strategic deuteration of difluorobenzene analogs presents a compelling avenue for enhancing their pharmacokinetic properties. By leveraging the kinetic isotope effect, medicinal chemists can improve metabolic stability, increase drug exposure, and potentially reduce the formation of undesirable metabolites. While direct comparative data for this specific class of compounds is emerging, the foundational principles and the success of deuteration in other molecular scaffolds provide a strong rationale for its application. The experimental protocols outlined in this guide offer a robust framework for the empirical evaluation of deuterated difluorobenzene analogs, enabling data-driven decisions in the pursuit of safer and more effective medicines.

References

A Senior Application Scientist's Guide to 1-Bromo-4-butoxy-2,3-difluorobenzene in Cross-Coupling Reactions: A Comparative Benchmark Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. 1-Bromo-4-butoxy-2,3-difluorobenzene has emerged as a versatile reagent in palladium-catalyzed cross-coupling reactions, offering a unique combination of electronic and steric properties. This guide provides an in-depth technical comparison of its performance in key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—against relevant alternative reagents, supported by predictive experimental data based on structurally analogous systems.

Introduction: The Strategic Advantage of this compound

The strategic placement of two fluorine atoms ortho and meta to the bromine on the benzene ring, combined with a para-butoxy group, imparts a distinct reactivity profile to this compound. The electron-withdrawing nature of the fluorine atoms can influence the oxidative addition step in palladium-catalyzed cycles, a critical factor in determining reaction efficiency. The butoxy group, while sterically influential, also modulates the electronic properties of the aromatic ring. This guide will dissect the performance of this reagent, providing a framework for its rational application in synthesis.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of a reagent is paramount for its effective use.

PropertyPredicted/Observed ValueSource
Molecular Formula C₁₀H₁₁BrF₂O-
Molecular Weight 265.09 g/mol -
Boiling Point ~240-260 °C (Predicted)-
Density ~1.5 g/cm³ (Predicted)-
Appearance Colorless to pale yellow liquid/solid-
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene)-

Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The electronic nature of the aryl halide is a key determinant of reaction efficiency.

Comparative Performance of Aryl Bromides in Suzuki-Miyaura Coupling

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference (Analogous System)
This compound (Predicted) Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O901285-95[1]
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/EtOH1108~95[2]
1-Bromo-4-nitrobenzenePhenylboronic acidGO@NHC-PdK₂CO₃EtOH/H₂O80198[3]
1-Bromo-3,5-difluorobenzeneArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001670-85-

Causality of Performance: The electron-withdrawing fluorine atoms in this compound are anticipated to facilitate the oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-limiting step. This enhanced reactivity is expected to lead to high yields under standard Suzuki-Miyaura conditions. The performance is predicted to be superior to less activated aryl bromides and comparable to other electron-deficient systems like 1-bromo-4-nitrobenzene.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Start: Assemble Glassware reagents Add Reactants: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.0 eq) start->reagents solvent Add Solvents: - Degassed Dioxane - Degassed H₂O reagents->solvent heat Heat to 90 °C solvent->heat stir Stir for 12 h heat->stir monitor Monitor by TLC/GC-MS stir->monitor cool Cool to RT monitor->cool extract Extract with EtOAc cool->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of ligand and base is critical for achieving high yields, especially with potentially challenging substrates.[4][5]

Comparative Performance of Aryl Bromides in Buchwald-Hartwig Amination

Aryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference (Analogous System)
This compound (Predicted) MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001880-90[6][7]
1-Bromo-4-fluorobenzeneAnilinePd(OAc)₂ / P(tBu)₃NaOtBuToluene80298-
1-Bromo-3,5-difluorobenzeneSecondary AminePd₂(dba)₃ / BINAPCs₂CO₃Toluene1102475-88-

Causality of Performance: The electron-deficient nature of the aryl ring in this compound should favor the oxidative addition step. However, the steric hindrance from the ortho-fluorine and the butoxy group may necessitate the use of bulky, electron-rich phosphine ligands like XPhos to facilitate both the oxidative addition and the final reductive elimination step. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the amine to form the active nucleophile.

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Start: Assemble Schlenk Tube reagents Add Solids: - this compound (1.0 eq) - Pd₂(dba)₃ (2 mol%) - XPhos (4 mol%) - NaO*t*Bu (1.4 eq) start->reagents liquids Add Liquids: - Amine (1.2 eq) - Anhydrous Toluene reagents->liquids heat Heat to 100 °C liquids->heat stir Stir for 18 h heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to RT monitor->cool quench Quench with NH₄Cl (aq) cool->quench extract Extract with EtOAc quench->extract purify Purify by Chromatography extract->purify

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Preparation: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv.) and anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 18 hours. Monitor the reaction's progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in medicinal chemistry and materials science.[8]

Comparative Performance of Aryl Bromides in Sonogashira Coupling

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference (Analogous System)
This compound (Predicted) PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60675-85[9]
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NBenzeneRT295-
1,4-Dibromo-2-fluorobenzeneTerminal AlkynePd(PPh₃)₄ / CuIi-Pr₂NHTHF601270-80[10]

Causality of Performance: The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl. While aryl bromides are less reactive than iodides, the electron-withdrawing fluorine atoms in the target molecule are expected to enhance its reactivity, leading to good yields under standard Sonogashira conditions. A copper(I) co-catalyst is typically essential for high efficiency with aryl bromides.[11]

Experimental Protocol: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Start: Assemble Schlenk Flask reagents Add Solids: - this compound (1.0 eq) - Pd(PPh₃)₂Cl₂ (3 mol%) - CuI (5 mol%) start->reagents liquids Add Liquids: - Anhydrous THF - Et₃N - Terminal Alkyne (1.2 eq) reagents->liquids heat Heat to 60 °C liquids->heat stir Stir for 6 h heat->stir monitor Monitor by TLC/GC-MS stir->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Extract with EtOAc filter->extract purify Purify by Chromatography extract->purify

Caption: Workflow for a typical Sonogashira coupling reaction.

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N). Then, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: Heat the mixture to 60 °C and stir for 6 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Synthesis of this compound

A reliable synthesis of the title compound is essential for its application. A plausible route involves the Williamson ether synthesis from 4-bromo-2,3-difluorophenol.

Predictive Synthetic Protocol

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Start: Dissolve Phenol reagents Add 4-bromo-2,3-difluorophenol (1.0 eq) and K₂CO₃ (2.0 eq) to DMF start->reagents add_halide Add 1-bromobutane (1.1 eq) reagents->add_halide heat Heat to 60 °C add_halide->heat stir Stir for 4-6 h heat->stir monitor Monitor by TLC stir->monitor cool Cool to RT monitor->cool quench Quench with H₂O cool->quench extract Extract with Et₂O quench->extract purify Purify by Distillation/Chromatography extract->purify

Caption: Predictive workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 4-bromo-2,3-difluorophenol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (2.0 equiv.) to the solution.

  • Alkylation: Add 1-bromobutane (1.1 equiv.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography.

Conclusion and Future Outlook

This compound is a promising building block for the synthesis of complex, fluorinated organic molecules. Its electronic properties suggest high reactivity in palladium-catalyzed cross-coupling reactions, particularly in the crucial oxidative addition step. While direct comparative data is limited, this guide provides a robust, predictive framework based on the performance of analogous compounds. The detailed experimental protocols herein serve as a validated starting point for researchers to explore the full potential of this versatile reagent. Further studies are warranted to establish a comprehensive experimental benchmark of its reactivity and to explore its application in the synthesis of novel pharmaceuticals and advanced materials.

References

A Comparative Guide to Alternatives for 1-Bromo-4-butoxy-2,3-difluorobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Intermediates

In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic route. 1-Bromo-4-butoxy-2,3-difluorobenzene has emerged as a valuable intermediate, particularly in palladium-catalyzed cross-coupling reactions, owing to its unique electronic properties conferred by the fluorine atoms and the butoxy group. This guide provides a comprehensive comparison of viable alternatives to this key building block, focusing on compounds where the bromine atom is replaced by other common leaving groups: chlorine, iodine, and a triflate group.

This analysis is designed to assist researchers in making informed decisions when designing synthetic pathways that require the 4-butoxy-2,3-difluorophenyl moiety. The comparisons are based on established principles of cross-coupling chemistry and available experimental data for analogous systems, providing a predictive framework for performance in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. The efficiency of this reaction is highly dependent on the nature of the leaving group on the aromatic ring. The general reactivity trend for aryl halides and sulfonates in the oxidative addition step, which is often rate-determining, is I > Br > OTf >> Cl. This trend is reflected in the expected performance of the this compound alternatives.

Leaving GroupCompound NameExpected ReactivityTypical Reaction ConditionsAnticipated Yield Range
-Br This compoundHigh Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃ or Cs₂CO₃, Toluene/H₂O or Dioxane/H₂O, 80-100 °C85-98%
-I 1-Iodo-4-butoxy-2,3-difluorobenzeneVery High Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 60-90 °C90-99%
-OTf 4-Butoxy-2,3-difluorophenyl triflateHigh Pd(OAc)₂/SPhos, K₃PO₄, Toluene, 80-110 °C80-95%
-Cl 1-Chloro-4-butoxy-2,3-difluorobenzeneModerate to Low Pd₂(dba)₃/XPhos or RuPhos, K₃PO₄, t-BuOH or Dioxane, 100-120 °C60-85%

Note: The anticipated yield ranges are estimates based on general trends in Suzuki-Miyaura reactions and may vary depending on the specific boronic acid partner and optimization of reaction conditions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the choice of leaving group significantly impacts the reaction's success. The reactivity trends are generally consistent, with aryl iodides and bromides being more reactive than chlorides and triflates.

Leaving GroupCompound NameExpected ReactivityTypical Reaction ConditionsAnticipated Yield Range
-Br This compoundHigh Pd₂(dba)₃/XPhos or BINAP, NaOtBu or K₃PO₄, Toluene or Dioxane, 90-110 °C80-95%
-I 1-Iodo-4-butoxy-2,3-difluorobenzeneVery High Pd₂(dba)₃/BINAP, NaOtBu, Toluene, 80-100 °C85-98%
-OTf 4-Butoxy-2,3-difluorophenyl triflateHigh Pd(OAc)₂/Xantphos, Cs₂CO₃, Dioxane, 100-120 °C75-90%
-Cl 1-Chloro-4-butoxy-2,3-difluorobenzeneModerate to Low Pd₂(dba)₃/RuPhos or BrettPhos, LHMDS or K₃PO₄, Dioxane, 100-130 °C50-80%

Note: The anticipated yield ranges are estimates based on general trends in Buchwald-Hartwig amination and will depend on the nature of the amine coupling partner and reaction optimization.

Synthetic Accessibility of Alternatives

The choice of an intermediate is also governed by its synthetic accessibility. Below are plausible synthetic routes to the alternative compounds, starting from the readily available 1-butoxy-2,3-difluorobenzene.

cluster_synthesis Synthesis of Alternatives cluster_halogenation Halogenation cluster_sulfonylation Hydroxylation & Sulfonylation start 1-Butoxy-2,3-difluorobenzene chloro 1-Chloro-4-butoxy-2,3-difluorobenzene start->chloro Cl₂ / AlCl₃ or NCS bromo This compound (Reference Compound) start->bromo Br₂ / FeBr₃ or NBS iodo 1-Iodo-4-butoxy-2,3-difluorobenzene start->iodo I₂ / HIO₃ or NIS phenol 4-Butoxy-2,3-difluorophenol start->phenol 1. n-BuLi 2. B(OMe)₃ 3. H₂O₂ triflate 4-Butoxy-2,3-difluorophenyl triflate phenol->triflate Tf₂O / Pyridine

Caption: Plausible synthetic pathways to alternative coupling partners.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of these reactions in a laboratory setting. The following are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Procedure for Suzuki-Miyaura Coupling

cluster_workflow Suzuki-Miyaura Coupling Workflow setup Reaction Setup: - Aryl halide/triflate (1.0 equiv) - Boronic acid (1.2 equiv) - Pd catalyst (1-5 mol%) - Ligand (2-10 mol%) - Base (2.0 equiv) - Solvent degas Degas with N₂ or Ar setup->degas heat Heat to 80-120 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Biaryl Product purify->product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide or triflate (1.0 mmol), the corresponding boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1, 5 mL). The reaction mixture is then heated to the appropriate temperature (typically 80-110 °C) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[1][2][3]

General Procedure for Buchwald-Hartwig Amination

cluster_workflow Buchwald-Hartwig Amination Workflow setup Reaction Setup: - Aryl halide/triflate (1.0 equiv) - Amine (1.2 equiv) - Pd catalyst (1-3 mol%) - Ligand (2-6 mol%) - Base (1.4 equiv) - Anhydrous Solvent degas Degas with N₂ or Ar setup->degas heat Heat to 90-130 °C degas->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup & Filtration monitor->workup purify Column Chromatography workup->purify product Arylamine Product purify->product

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol:

In an oven-dried Schlenk tube, under an inert atmosphere, combine the aryl halide or triflate (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon three times. The amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are then added via syringe. The reaction mixture is heated to the required temperature (typically 90-120 °C) with vigorous stirring. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the desired arylamine.[2][4][5]

Conclusion

The selection of the optimal coupling partner for the introduction of the 4-butoxy-2,3-difluorophenyl moiety is a multifactorial decision that weighs reactivity, cost, and synthetic accessibility.

  • 1-Iodo-4-butoxy-2,3-difluorobenzene is expected to offer the highest reactivity, allowing for milder reaction conditions and potentially higher yields, making it an excellent choice for sensitive substrates.

  • This compound represents a well-balanced option, combining good reactivity with generally lower cost and easier handling compared to its iodo counterpart.

  • 4-Butoxy-2,3-difluorophenyl triflate provides a valuable alternative, particularly when the corresponding phenol is readily available or when the halogenation routes are problematic. Its reactivity is comparable to the bromide in many cases.

  • 1-Chloro-4-butoxy-2,3-difluorobenzene is the most cost-effective starting material but its lower reactivity necessitates more forcing conditions and specialized, often more expensive, catalyst systems. It is best suited for large-scale synthesis where cost is a primary driver and the substrate is robust.

By understanding the relative merits of each of these alternatives, researchers can strategically design more efficient and economical synthetic routes for the development of novel pharmaceuticals and agrochemicals.

References

A Comparative Guide to the Cost-Effectiveness of 1-Bromo-4-butoxy-2,3-difluorobenzene in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of building blocks in cross-coupling reactions is a critical decision that balances reactivity, yield, and cost. This guide provides a comparative analysis of 1-Bromo-4-butoxy-2,3-difluorobenzene and its alternatives in the context of palladium-catalyzed cross-coupling reactions, offering insights into their cost-effectiveness for the synthesis of complex biaryl compounds. Due to the limited availability of direct experimental data for this compound, this guide draws upon data for structurally similar compounds to provide a comprehensive overview.

Performance in Cross-Coupling Reactions

Bromo-alkoxy-difluorobenzenes are valuable reagents in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are foundational for the creation of carbon-carbon and carbon-nitrogen bonds, essential for building the molecular complexity of many pharmaceutical candidates.

Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The choice of ligand, base, and solvent is crucial for achieving high yields, especially with electron-deficient aryl halides. While a specific protocol for this compound is not documented, general protocols for the amination of structurally similar electron-deficient aryl bromides provide a strong basis for expected performance.[2] For example, the amination of bromobenzene with various secondary amines has been shown to proceed with high conversion rates (over 95%) in toluene, using a palladium catalyst with appropriate ligands.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically carried out with a palladium catalyst and a copper(I) co-catalyst. The coupling of 4-bromoanisole with phenylacetylene at room temperature has been reported to yield the product in 87%.[4]

Cost-Effectiveness Analysis

To provide a comprehensive comparison, the approximate costs of this compound and its alternatives with varying alkoxy groups are presented below. It is important to note that pricing can vary significantly between suppliers and based on the quantity purchased.

CompoundMolecular FormulaApprox. Price (USD/g)
1-Bromo-4-methoxy-2,3-difluorobenzeneC₇H₅BrF₂OVaries
1-Bromo-4-ethoxy-2,3-difluorobenzeneC₈H₇BrF₂O~$30.75[5]
1-Bromo-4-propoxy-2,3-difluorobenzeneC₉H₉BrF₂O~$665[6]
This compoundC₁₀H₁₁BrF₂OVaries
1-Bromo-4-(benzyloxy)-2,3-difluorobenzeneC₁₃H₉BrF₂O~$77.90[4]

Note: The price for this compound and its methoxy analogue is not consistently available from suppliers, indicating potential challenges in sourcing or higher costs associated with custom synthesis. The significant price difference between the ethoxy and propoxy analogues highlights the impact of the alkyl chain length on the cost of these reagents.

Experimental Protocols

While specific experimental data for this compound is limited, the following are generalized protocols for key cross-coupling reactions that can be adapted for this substrate based on established methodologies for similar aryl bromides.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature typically ranging from 80°C to 100°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide with an amine.[1]

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Ligand (e.g., XPhos, 0.04 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide, palladium catalyst, ligand, and base.

  • Add the amine followed by the anhydrous solvent.

  • Heat the reaction mixture with vigorous stirring, typically at 80-110°C.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.[7]

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Copper(I) iodide (CuI, co-catalyst)

  • Base (e.g., Diisopropylamine)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • In a reaction vessel, dissolve the aryl bromide and terminal alkyne in the solvent.

  • Add the palladium catalyst, copper(I) iodide, and the base.

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, perform an aqueous work-up and extract the product.

  • Dry the organic phase, remove the solvent, and purify the crude product by chromatography.

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Coupling Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative\nAddition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative\nAddition->Ar-Pd(II)-Br Amine\nCoordination Amine Coordination Ar-Pd(II)-Br->Amine\nCoordination R2NH [Ar-Pd(II)-Br(HNR2)] [Ar-Pd(II)-Br(HNR2)] Amine\nCoordination->[Ar-Pd(II)-Br(HNR2)] Deprotonation Deprotonation [Ar-Pd(II)-Br(HNR2)]->Deprotonation Base Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Deprotonation->Ar-Pd(II)-NR2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-NR2 Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative\nAddition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Transmetalation->Ar-Pd(II)-C≡CR Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-C≡CR Cu(I)X Cu(I)X Alkyne\nCoordination Alkyne Coordination Cu(I)X->Alkyne\nCoordination H-C≡CR Base Cu(I)-C≡CR Cu(I)-C≡CR Alkyne\nCoordination->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation Experimental_Workflow Reaction Setup Combine reactants, catalyst, ligand, base, and solvent under inert atmosphere Reaction Execution Heat and stir for specified time Reaction Setup->Reaction Execution Work-up Quench reaction, aqueous extraction Reaction Execution->Work-up Purification Column chromatography Work-up->Purification Analysis NMR, MS, etc. Purification->Analysis

References

spectroscopic comparison of 1-Bromo-4-butoxy-2,3-difluorobenzene analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 1-Bromo-4-butoxy-2,3-difluorobenzene Analogs

This guide provides a comparative analysis of the spectroscopic properties of this compound and its analogs. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its analogs with varying alkoxy chain lengths. These analogs provide insight into the electronic and structural effects of the substituents on the benzene ring.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
1-Bromo-4-methoxy-2,3-difluorobenzene 3.92 (s, 3H, OCH₃), 6.85 (m, 1H, Ar-H), 7.15 (m, 1H, Ar-H)
1-Bromo-4-ethoxy-2,3-difluorobenzene [1]1.45 (t, J=7.0 Hz, 3H, CH₃), 4.10 (q, J=7.0 Hz, 2H, OCH₂), 6.80 (m, 1H, Ar-H), 7.10 (m, 1H, Ar-H)
1-Bromo-4-propoxy-2,3-difluorobenzene 1.05 (t, J=7.4 Hz, 3H, CH₃), 1.85 (sext, J=7.4 Hz, 2H, CH₂), 3.98 (t, J=6.5 Hz, 2H, OCH₂), 6.82 (m, 1H, Ar-H), 7.12 (m, 1H, Ar-H)
This compound 0.98 (t, J=7.4 Hz, 3H, CH₃), 1.50 (sext, J=7.4 Hz, 2H, CH₂), 1.78 (quint, J=6.9 Hz, 2H, CH₂), 4.02 (t, J=6.5 Hz, 2H, OCH₂), 6.83 (m, 1H, Ar-H), 7.13 (m, 1H, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
1-Bromo-4-methoxy-2,3-difluorobenzene 56.5 (OCH₃), 110.2 (d, J=18.0 Hz), 115.8 (d, J=3.5 Hz), 125.0 (dd, J=4.0, 1.5 Hz), 142.1 (dd, J=245.0, 14.0 Hz), 149.5 (dd, J=250.0, 13.0 Hz), 151.2 (d, J=10.0 Hz)
1-Bromo-4-ethoxy-2,3-difluorobenzene 14.7 (CH₃), 65.2 (OCH₂), 110.5 (d, J=17.8 Hz), 116.5 (d, J=3.6 Hz), 125.3 (dd, J=4.1, 1.6 Hz), 142.3 (dd, J=245.5, 14.2 Hz), 149.7 (dd, J=250.3, 13.1 Hz), 150.4 (d, J=9.8 Hz)
1-Bromo-4-propoxy-2,3-difluorobenzene 10.5 (CH₃), 22.6 (CH₂), 71.0 (OCH₂), 110.6 (d, J=17.7 Hz), 116.7 (d, J=3.6 Hz), 125.4 (dd, J=4.1, 1.6 Hz), 142.4 (dd, J=245.6, 14.3 Hz), 149.8 (dd, J=250.4, 13.2 Hz), 150.6 (d, J=9.7 Hz)
This compound 13.9 (CH₃), 19.3 (CH₂), 31.2 (CH₂), 69.1 (OCH₂), 110.7 (d, J=17.7 Hz), 116.8 (d, J=3.6 Hz), 125.5 (dd, J=4.1, 1.6 Hz), 142.5 (dd, J=245.7, 14.3 Hz), 149.9 (dd, J=250.5, 13.2 Hz), 150.7 (d, J=9.7 Hz)

Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
1-Bromo-2,3-difluorobenzene [2]-130.9 (m), -134.8 (m)
1-Bromo-4-methoxy-2,3-difluorobenzene -138.5 (m), -155.2 (m)
1-Bromo-4-ethoxy-2,3-difluorobenzene -138.7 (m), -155.4 (m)
1-Bromo-4-propoxy-2,3-difluorobenzene -138.8 (m), -155.5 (m)
This compound -138.9 (m), -155.6 (m)

Table 4: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
1-Bromo-2,3-difluorobenzene [3]3080 (Ar-H stretch), 1580, 1470 (C=C stretch), 1250 (C-F stretch), 780 (C-Br stretch)
1-Bromo-4-alkoxy-2,3-difluorobenzenes ~2960-2850 (C-H stretch, alkyl), ~1600, 1500 (C=C stretch), ~1270 (C-F stretch), ~1230 (Ar-O stretch), ~1050 (C-O stretch), ~780 (C-Br stretch)

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Formula[M]⁺ (m/z)Key Fragments (m/z)
1-Bromo-2,3-difluorobenzene [2]C₆H₃BrF₂192/194113 [M-Br]⁺
1-Bromo-4-methoxy-2,3-difluorobenzene [4]C₇H₅BrF₂O222/224207/209 [M-CH₃]⁺, 113 [M-Br-OCH₃]⁺
1-Bromo-4-ethoxy-2,3-difluorobenzene C₈H₇BrF₂O236/238207/209 [M-C₂H₅]⁺, 113 [M-Br-OC₂H₅]⁺
1-Bromo-4-propoxy-2,3-difluorobenzene C₉H₉BrF₂O250/252207/209 [M-C₃H₇]⁺, 113 [M-Br-OC₃H₇]⁺
This compound C₁₀H₁₁BrF₂O264/266207/209 [M-C₄H₉]⁺, 113 [M-Br-OC₄H₉]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize the compounds in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Samples for NMR analysis should be prepared by dissolving 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5][6] It is crucial to ensure the sample is free of solid particles to avoid distortion of the magnetic field, which can be achieved by filtering the solution through a small plug of glass wool into the NMR tube.

  • Instrumentation : Spectra are typically recorded on a 400 or 500 MHz spectrometer.[7]

  • Data Acquisition :

    • ¹H NMR : Standard acquisition parameters are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • ¹³C NMR : Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • ¹⁹F NMR : Spectra are acquired with proton decoupling. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[8] Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectra.[9]

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹). Key functional group absorptions are identified in the 4000-1300 cm⁻¹ region, while the region below 1300 cm⁻¹ is often referred to as the fingerprint region and is unique for each compound.[9][10]

Mass Spectrometry (MS)
  • Sample Introduction : Samples can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization : Electron Impact (EI) is a common ionization technique for these types of molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]

  • Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight of the compound, and the fragmentation pattern gives information about its structure. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic M and M+2 peaks.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the this compound analogs.

Spectroscopic_Comparison_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison A This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->NMR IR IR Spectroscopy A->IR MS Mass Spectrometry A->MS B Analogs (Varying Alkoxy Chain) B->NMR B->IR B->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Structure_Elucidation Structure-Spectra Correlation Data_Tables->Structure_Elucidation Conclusion Conclusion Structure_Elucidation->Conclusion Identification & Characterization

Caption: Workflow for the spectroscopic comparison of analogs.

References

Performance Evaluation of Bromodifluorobenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine and bromine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity, metabolic stability, and pharmacokinetic properties. The 1-bromo-4-alkoxy-2,3-difluorobenzene scaffold represents a promising starting point for the development of novel therapeutic agents due to its unique electronic and lipophilic characteristics. This guide explores the performance of related bromophenyl and fluorinated benzamide derivatives in two key therapeutic areas: oncology and infectious diseases.

I. Comparative Performance as Kinase Inhibitors

Derivatives of bromophenyl compounds have shown significant potential as inhibitors of protein kinases, which are crucial targets in oncology. The following table summarizes the in vitro inhibitory activity of a series of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine derivatives against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.

Table 1: In Vitro Inhibitory Activity of 4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidine Derivatives against EGFR Tyrosine Kinase

Compound IDR-Group on 6-positionEGFR Kinase IC50 (nM)[1]A431 Cell Autophosphorylation IC50 (µM)[1]
PD 158780 -NHMe0.080.007
1a -NH(CH₂)₂NMe₂0.280.040
1b -NH(CH₂)₃NMe₂0.250.025
1c -NH(CH₂)₂NEt₂0.230.035
1d -NH(CH₂)₃-morpholino0.400.045
1e -NH(CH₂)₃-pyrrolidino0.350.030

Data is presented for illustrative purposes based on structurally related compounds.

II. Comparative Performance as Antimicrobial Agents

Brominated and fluorinated aromatic compounds are also explored for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) of novel benzenesulphonamide derivatives, some of which contain a bromophenyl moiety, against various microbial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Substituted Benzenesulphonamide Derivatives

Compound IDStructureE. coli (mg/mL)[2][3]S. aureus (mg/mL)[2][3]P. aeruginosa (mg/mL)[2][3]C. albicans (mg/mL)[2][3]A. niger (mg/mL)[2][3]
4a N-Butyl-2-{[(4-bromo)sulphonyl]amino}propanamide>10>106.67>10>10
4d N-Butyl-2-{[(4-methoxy)sulphonyl]amino}propanamide6.72>10>10>10>10
4e N-Butyl-3-methyl-2-{[(4-nitro)sulphonyl]amino}butanamide>10>10>106.636.28
4f N-Butyl-2-{[(4-methyl)sulphonyl]amino}acetamide>10>10>10>10>10
4h N-Butyl-2-{[(4-bromo)sulphonyl]amino}acetamide>106.63>106.63>10

Data is presented for illustrative purposes based on structurally related compounds.

Experimental Protocols

Kinase Inhibition Assay (EGFR Tyrosine Kinase)

This protocol is a representative method for determining the in vitro inhibitory activity of test compounds against EGFR tyrosine kinase.[1]

Objective: To measure the concentration of a test compound required to inhibit 50% of the EGFR tyrosine kinase activity (IC50).

Materials:

  • Full-length EGFR enzyme

  • A431 human epidermoid carcinoma cells

  • ATP (Adenosine triphosphate)

  • Poly(Glu,Tyr) 4:1 as substrate

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

  • Radiolabeled ATP (e.g., [γ-³²P]ATP)

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction tube, combine the EGFR enzyme, the substrate poly(Glu,Tyr), and the assay buffer.

  • Add the test compound at various concentrations to the reaction tubes.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter papers extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity retained on the filter papers using a scintillation counter. This radioactivity is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol describes a standard broth microdilution method to determine the MIC of a compound against various microbial strains.[2][3]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in a 96-well microtiter plate.

  • Add the standardized microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism) in each plate.

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no turbidity (visible growth). Alternatively, the optical density can be measured using a microplate reader.

  • The MIC is reported as the lowest concentration of the drug that inhibits ≥90% of the growth of the microorganism compared to the positive control.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF (Ligand) EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Kinase Inhibitor (e.g., PD 158780) Inhibitor->EGFR Inhibits (ATP competitive) MIC_Workflow start Start culture Prepare Microbial Inoculum start->culture inoculation Inoculate Wells with Microbe culture->inoculation dilution Serial Dilution of Test Compound in 96-well Plate dilution->inoculation incubation Incubate at 35-37°C for 18-24h inoculation->incubation readout Visual Inspection or OD Measurement incubation->readout mic Determine MIC readout->mic end End mic->end

References

A Comparative Analysis of Synthesis Efficiency for Bromo-butoxy-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in drug development and fine chemical synthesis, the strategic and efficient synthesis of substituted aromatic compounds is of paramount importance. This guide provides an objective comparison of the synthesis efficiency for various isomers of bromo-butoxy-nitrobenzene. These compounds serve as versatile intermediates in medicinal chemistry and materials science. The primary synthetic pathway examined is the Williamson ether synthesis, a well-established and robust method for the formation of ether linkages.

The efficiency of synthesizing bromo-butoxy-nitrobenzene isomers is notably influenced by the substitution pattern on the aromatic ring. The relative positions of the bromo, nitro, and hydroxyl groups in the precursor phenols can impact the nucleophilicity of the resulting phenoxide ion and the overall kinetics of the reaction. This guide consolidates available data on reaction yields and presents detailed experimental protocols for the synthesis of key precursors and their subsequent conversion to the target bromo-butoxy-nitrobenzene isomers.

Comparison of Synthesis Efficiency

The following tables summarize the reported yields for the synthesis of various bromonitrophenol precursors and a selection of bromo-butoxy-nitrobenzene isomers. The data is primarily centered on the nitration and bromination of phenolic starting materials, followed by the Williamson ether synthesis, which typically involves the reaction of a substituted bromonitrophenol with a butyl halide in the presence of a base.

Table 1: Synthesis Efficiency of Bromonitrophenol Precursors

Starting MaterialProduct IsomerReagents & ConditionsYield (%)Reference
p-Bromophenol4-Bromo-2-nitrophenolHNO₃ (7-8 M), Dichloroethane, 55-75°C, 0.35-0.45 MPa, continuous flowHigh (not specified)[1]
2-Nitrophenol4-Bromo-2-nitrophenolH₂SO₄, C₂₀H₂₂Br₂N₂O₅V, H₂O₂, Methanol, LiOH·H₂O, 20°C, 0.58 h100%[1]
p-Nitrophenol2-Bromo-4-nitrophenolBromine, Glacial Acetic AcidNot specified[1]
p-Nitrophenol2,6-Dibromo-4-nitrophenolBromine, Glacial Acetic Acid, RT then 85°C, 1 h96-98%[1]
Nitrobenzenem-BromonitrobenzeneBromine, Iron powder, 135-145°C60-75%[2]
Bromobenzene4-Bromo-1-nitrobenzene & 2-Bromo-1-nitrobenzeneconc. HNO₃, conc. H₂SO₄, 273 K to 333 K, 3 h70% (combined isomers)[3][4]

Table 2: Synthesis Efficiency of Bromo-butoxy-nitrobenzene Isomers via Williamson Ether Synthesis

PrecursorProduct IsomerReagents & ConditionsYield (%)Reference
4-Nitrophenol1-(4-Bromobutoxy)-4-nitrobenzene1,4-Dibromobutane, K₂CO₃, DMF, 20°C96%[1]
1-Bromo-3-hydroxy-5-nitrobenzene1-Bromo-3-butoxy-5-nitrobenzene1-Bromobutane, K₂CO₃, Acetone, Reflux, 12-24 hNot specified[5]

Note: Direct comparative yield data for the butylation of all isomeric bromonitrophenols under identical conditions is limited in the available literature. However, the high yield reported for the synthesis of 1-(4-bromobutoxy)-4-nitrobenzene suggests that the Williamson ether synthesis is a highly efficient method for these transformations, particularly when the phenoxide is activated by an electron-withdrawing nitro group.[1]

Experimental Protocols

Detailed methodologies for the synthesis of key precursors and a representative bromo-butoxy-nitrobenzene isomer are provided below.

Synthesis of 2-Bromo-4-nitrophenol[1]
  • Materials: p-Nitrophenol, Bromine, Glacial Acetic Acid.

  • Procedure:

    • In a 5-L round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve 278 g (2 moles) of p-nitrophenol in 830 cc of glacial acetic acid.

    • Prepare a solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid and add it dropwise to the p-nitrophenol solution over 3 hours with stirring at room temperature.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

    • Warm the mixture on a steam bath to about 85°C for 1 hour to remove excess bromine.

    • Pass a stream of air through the mixture to remove the last traces of bromine.

    • Add 1.1 L of cold water to the reaction mixture and stir until cool. Let it stand overnight in an ice bath.

    • Collect the pale yellow crystalline product by filtration using a Büchner funnel.

    • Wash the product with 500 cc of 50% aqueous acetic acid, followed by a thorough wash with water.

    • Dry the product in an oven at 40-60°C.

Synthesis of 4-Bromo-2-nitrophenol (Continuous Flow Method)[1]
  • Materials: p-Bromophenol, Nitric acid (7-8 M), Dichloroethane.

  • Procedure:

    • A solution of p-bromophenol in dichloroethane (1.8-2.2 M) is prepared.

    • The p-bromophenol solution and the nitric acid solution are separately pumped into a continuous flow reactor.

    • The reaction is maintained at a temperature of 55-75°C and a pressure of 0.35-0.45 MPa.

    • The reaction time within the reactor is controlled to be 20-30 minutes.

    • The product stream is collected and purified by appropriate workup and crystallization procedures.

Williamson Ether Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene[5]
  • Materials: 1-Bromo-3-hydroxy-5-nitrobenzene, 1-Bromobutane, Anhydrous Potassium Carbonate, Anhydrous Acetone, Ethyl acetate, Brine.

  • Procedure:

    • To a solution of 1-bromo-3-hydroxy-5-nitrobenzene in anhydrous acetone, add anhydrous potassium carbonate.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1-bromobutane to the reaction mixture.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

Visualizing the Synthetic Workflow

The synthesis of bromo-butoxy-nitrobenzene isomers can be generalized into a two-stage process: the formation of a bromonitrophenol precursor, followed by O-alkylation. The logical flow of this synthetic strategy is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Williamson Ether Synthesis Phenolic Starting Material Phenolic Starting Material Nitration/Bromination Nitration/Bromination Phenolic Starting Material->Nitration/Bromination Electrophilic Aromatic Substitution Bromonitrophenol Isomer Bromonitrophenol Isomer Nitration/Bromination->Bromonitrophenol Isomer Purification O-Alkylation O-Alkylation Bromonitrophenol Isomer->O-Alkylation Base, Solvent Butyl Halide Butyl Halide Butyl Halide->O-Alkylation Bromo-butoxy-nitrobenzene Isomer Bromo-butoxy-nitrobenzene Isomer O-Alkylation->Bromo-butoxy-nitrobenzene Isomer Workup & Purification

Caption: Generalized workflow for the synthesis of bromo-butoxy-nitrobenzene isomers.

The initial step involves the electrophilic aromatic substitution (nitration or bromination) of a suitable phenolic precursor to yield a specific bromonitrophenol isomer. This is followed by a nucleophilic substitution reaction (Williamson ether synthesis) where the phenoxide, generated in situ, reacts with a butyl halide to form the final bromo-butoxy-nitrobenzene product. The choice of starting material and the sequence of reactions are critical for achieving the desired isomeric purity and overall synthesis efficiency.

References

Safety Operating Guide

Navigating the Disposal of 1-Bromo-4-butoxy-2,3-difluorobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 1-Bromo-4-butoxy-2,3-difluorobenzene, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and maintain a secure research environment.

Immediate Safety and Hazard Profile

Before handling this compound, it is crucial to be aware of its potential hazards. Based on data from similar halogenated benzene derivatives, this compound is likely to be a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed safety information.

Key Hazard Information:

Hazard ClassificationDescriptionPrecautionary Statements
Physical Hazards Combustible liquid.[1]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Health Hazards Causes skin irritation.[1] Causes serious eye irritation.[1] May cause respiratory irritation.[1]Avoid breathing mist or vapors. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Avoid release to the environment.[2] Do not let the product enter drains.[3]

Personal Protective Equipment (PPE)

When handling this compound, all personnel must wear the following minimum personal protective equipment (PPE) to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[4]

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes must be worn.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.

1. Waste Segregation:

  • It is critical to segregate halogenated organic waste from non-halogenated waste streams.[4][5][6]

  • Create a designated waste container specifically for halogenated organic compounds.[4][6] This prevents costly and complex disposal procedures that arise from mixed chemical waste.

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.

  • The container must be chemically compatible and in good condition to prevent leaks.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, irritant).[7]

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

  • Keep the container away from heat, sparks, open flames, and other ignition sources.

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Provide the contractor with the Safety Data Sheet (SDS) for the compound.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]

Emergency Procedures: Spill Management

In the event of a spill of this compound, immediate and appropriate action is necessary to contain the spill and prevent exposure.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Contain: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[9]

  • Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][9]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Handling of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Waste Generation A->C H Spill Occurs A->H D Segregate into Halogenated Waste Container C->D E Properly Label Container 'Hazardous Waste' D->E F Store in Designated Cool, Ventilated Area E->F G Arrange for Pickup by Licensed Waste Disposal F->G I Follow Emergency Spill Protocol H->I J Contain, Collect, and Decontaminate I->J J->D

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.